molecular formula C8H7F4N B1453457 (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine CAS No. 1187931-53-8

(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

Cat. No.: B1453457
CAS No.: 1187931-53-8
M. Wt: 193.14 g/mol
InChI Key: AQLUZXCGYNIEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H7F4N and its molecular weight is 193.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLUZXCGYNIEGH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-53-8
Record name (αS)-3-Fluoro-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Medicinal Chemistry & Asymmetric Synthesis[1]

Executive Summary

(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine (CAS: 1391436-37-5) represents a "privileged scaffold" in modern drug discovery.[1] Unlike standard benzylamines, this molecule leverages the "Fluorine Effect" to drastically alter physicochemical properties—specifically basicity and lipophilicity.

For the medicinal chemist, this molecule is not merely a building block; it is a tool for pKa modulation . The electron-withdrawing nature of the


-trifluoromethyl (

) group depresses the amine pKa from ~9.5 to ~5.8, ensuring a higher fraction of neutral species at physiological pH (7.4).[1] This shift is critical for enhancing Blood-Brain Barrier (BBB) permeability and reducing P-glycoprotein (P-gp) efflux liability in CNS-targeted therapeutics.[1]
Part 1: Physicochemical Profile & Structural Logic[1]

The strategic value of this molecule lies in the interplay between the


 group and the meta-fluorine on the phenyl ring.[1]
Comparative Data Table
Property(S)-Target MoleculeNon-Fluorinated Analog (1-Phenylethylamine)Impact of Fluorination
Formula


Metabolic blocking & electronic modulation
Molecular Weight 193.14 g/mol 121.18 g/mol Increased bulk, but within fragment space
pKa (Conjugate Acid) ~5.7 - 6.0 ~9.8Critical: Drastic reduction in basicity
LogP (Lipophilicity) ~2.1~1.4Increased lipophilicity aids membrane crossing
H-Bond Donors 11Unchanged
Metabolic Stability HighLowmeta-F blocks P450 oxidation;

blocks deamination
The "Meta-Fluoro" Advantage

While the


 group drives the pKa shift, the fluorine atom at the 3-position (meta) of the phenyl ring serves a distinct purpose: Metabolic Soft-Spot Blocking .[1] Phenyl rings are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Placing a fluorine at the meta position sterically and electronically deactivates this site, extending the in vivo half-life of the drug candidate.
Part 2: Asymmetric Synthesis (The Protocol)

Methodology: Asymmetric Transfer Hydrogenation (ATH) Rationale: While enzymatic resolution is possible, ATH using Ruthenium or Iridium catalysts is the industry standard for scalability and enantiomeric excess (ee) >98%. We utilize the Noyori-Ikariya protocol, which allows for the reduction of the pre-formed imine or the in situ reductive amination.

Reaction Scheme Visualization

The following diagram illustrates the catalytic cycle and workflow for the synthesis of the (S)-enantiomer.

ATH_Synthesis Ketone Precursor: 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone Imine Intermediate: Cyclic/Acyclic Imine Ketone->Imine Condensation (NH4OAc / MeOH) Product Product: This compound (>98% ee) Imine->Product Asymmetric Reduction Catalyst Catalyst System: [RuCl(p-cymene)((S,S)-TsDPEN)] Catalyst->Product Chiral Induction H_Source Hydrogen Source: HCOOH / TEA (5:2) H_Source->Product Hydride Transfer

Caption: Workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) yielding the (S)-amine.

Detailed Experimental Protocol

Note: This protocol assumes a target scale of 10 mmol. Adjust volumes proportionally.

Reagents:

  • Substrate: 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone (1.92 g, 10 mmol).

  • Amine Source: Ammonium Acetate (

    
    ) or aqueous Ammonia.[1]
    
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Standard Noyori Catalyst).[1] Note: To get the (S)-amine, the (S,S)-ligand is typically required, but this must be verified against the specific substrate priority rules.

  • Solvent: Methanol (MeOH) (degassed).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • In a dried round-bottom flask, dissolve the ketone (10 mmol) in anhydrous MeOH (20 mL).

    • Add excess Ammonium Acetate (50 mmol).[1]

    • Stir at reflux for 4-6 hours. Monitor by TLC or GC-MS for disappearance of ketone.[1]

    • Critical Check: Ensure complete conversion to the imine before proceeding.[1] Residual ketone will reduce to the alcohol, creating an impurity that is difficult to separate.

  • Catalytic Reduction:

    • Cool the reaction mixture to room temperature.

    • Add the Ru-catalyst (0.5 mol% loading is usually sufficient; ~30 mg).[1]

    • Add the Formic Acid/TEA mixture (3 mL) dropwise. Caution: Exothermic; gas evolution (

      
      ).[1]
      
    • Stir at 30°C for 12-24 hours.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.[1]

    • Basify the residue with 1M NaOH to pH > 10 (to liberate the free amine).[1]

    • Extract with Methyl tert-butyl ether (MTBE) (

      
       mL).[1] MTBE is preferred over DCM to avoid formation of chlorinated byproducts with the amine.[1]
      
    • Dry organics over

      
       and concentrate.[1]
      
  • Validation (Self-Validating Step):

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

    • Absolute Configuration: Confirm via optical rotation or comparison with authentic standards.

Part 3: Medicinal Chemistry Applications[1][6][7][8][9][10]
1. The "pKa Clip" in Protease Inhibitors

This scaffold is extensively used in the design of Cathepsin K inhibitors (e.g., Odanacatib analogs). In these pathways, the amine serves as a transition-state mimic.[1]

  • Mechanism: The

    
     group withdraws electron density, making the 
    
    
    
    bond less basic but more acidic. This allows the nitrogen to act as a hydrogen bond donor even in neutral environments, mimicking the amide backbone of peptide substrates without being hydrolyzed.
2. CNS Penetration Strategy

For drugs targeting the Central Nervous System (e.g., Orexin antagonists), high basicity is a liability.

  • Problem: Standard amines (pKa ~10) are 99.9% protonated at physiological pH. The cationic species struggles to cross the lipid-rich BBB.[1]

  • Solution: Substituting with the (S)-trifluoro-1-(3-fluorophenyl) moiety lowers pKa to ~6.0.[1]

  • Result: At pH 7.4, a significant fraction (~5-10%) exists as the neutral free base, drastically increasing passive diffusion rates across the BBB.

Pathway Diagram: Metabolic Fate

Metabolism Drug Drug-(S)-CF3-Amine Oxidation P450 Oxidation (Blocked at C-3) Drug->Oxidation Steric Hindrance (3-F) Deamination Oxidative Deamination (Blocked by alpha-CF3) Drug->Deamination Electronic Effect (CF3) Excretion Renal Excretion (Unchanged) Drug->Excretion High Stability

Caption: The 3-fluoro and


 groups synergistically block common metabolic clearance pathways.[1]
Part 4: Safety & Handling
  • Hazards: Like most fluorinated amines, this compound is Corrosive (H314) and Toxic if swallowed (H301) .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While the

    
     group stabilizes the amine against oxidation, it readily absorbs 
    
    
    
    from the air to form carbamates.
  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).[1]

References
  • Ma, J. A., & Cahard, D. (2004). Asymmetric synthesis of trifluoromethylated amines. Chemical Reviews, 104(12), 6147-6174.

  • Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916-4917.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

Sources

Technical Whitepaper: (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine , a critical chiral fluorinated building block in modern drug discovery.

Physicochemical Profile, Synthetic Methodology, and Medicinal Utility

Executive Summary

This compound is a high-value chiral intermediate used primarily in the synthesis of protease inhibitors (e.g., Cathepsin S/K) and as a bioisostere for amide bonds. Its structural uniqueness lies in the trifluoroethyl group, which imparts metabolic stability and alters the pKa of the adjacent amine, enhancing bioavailability compared to non-fluorinated analogs. This guide details its molecular specifications, a robust asymmetric synthesis protocol, and validation standards.

Part 1: Physicochemical Specifications[1]

The following data defines the chemical identity of the compound. Researchers should note the distinction between the free base (often an oil) and the hydrochloride salt (a stable solid).

Core Identity Table
PropertySpecification
Chemical Name This compound
Common Name (S)-3-Fluoro-α-(trifluoromethyl)benzylamine
CAS Number (HCl Salt) 1391436-37-5
CAS Number (Free Base) Not widely indexed; refer to salt CAS for commercial sourcing
Molecular Formula C₈H₇F₄N
Molecular Weight (Free Base) 193.14 g/mol
Molecular Weight (HCl Salt) 229.60 g/mol
Chirality (S)-enantiomer
Appearance Colorless oil (Free Base) / White crystalline solid (HCl Salt)
Calculated LogP ~2.4 (Free Base)
pKa (Conjugate Acid) ~5.5–6.0 (Lower than typical benzylamines due to -CF₃ electron withdrawal)

Part 2: Synthetic Methodology (Asymmetric Synthesis)

The "Senior Scientist" Approach: Ellman's Auxiliary

While catalytic hydrogenation is possible, the Ellman Sulfinamide route is the industry standard for discovery-scale synthesis of this compound. It offers superior enantiomeric excess (>98% ee) and avoids the safety hazards of handling gaseous trifluoro-amines or high-pressure hydrogen with pyrophoric catalysts.

Reaction Scheme Overview
  • Condensation: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone + (S)-(-)-tert-Butanesulfinamide.

  • Stereoselective Reduction: The bulky tert-butyl group directs the hydride attack.

  • Deprotection: Acidic hydrolysis yields the chiral amine salt.

Experimental Protocol

Step 1: Imine Formation

  • Reagents: 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF (0.5 M).

  • Procedure: Reflux under N₂ for 12–24 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT, pour into brine, filter Ti salts, extract with EtOAc.

Step 2: Diastereoselective Reduction

  • Reagents: NaBH₄ (2.0 eq) or L-Selectride (for higher selectivity).

  • Condition: -40°C to -78°C in THF.

  • Mechanism: The tert-butanesulfinyl group locks the imine conformation, forcing the hydride to attack from the less hindered face (Re-face or Si-face depending on auxiliary configuration).

  • Result: Formation of the sulfinamide intermediate.[1]

Step 3: Hydrolysis (Salt Formation)

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1 hour. The product precipitates as the HCl salt.

  • Purification: Trituration with Et₂O removes the sulfinyl byproducts, leaving pure (S)-amine HCl.

Synthesis Workflow Diagram

Synthesis_Pathway Start Starting Material: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone Imine Intermediate 1: Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF, Reflux Auxiliary Chiral Auxiliary: (S)-(-)-tert-Butanesulfinamide Auxiliary->Imine Reduction Step 2: Reduction (NaBH4, -50°C) Imine->Reduction Stereocontrol via Cyclic Transition State Sulfinamide Intermediate 2: Diastereomerically Pure Sulfinamide Reduction->Sulfinamide Hydrolysis Step 3: Acid Hydrolysis (HCl/Dioxane) Sulfinamide->Hydrolysis Final Final Product: This compound HCl (>98% ee) Hydrolysis->Final Precipitation

Figure 1: Ellman's Auxiliary synthesis pathway ensuring high enantiomeric purity.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on self-validating analytical protocols. For this compound, verifying the fluorine count and enantiomeric excess is paramount.

Validation Logic
  • HRMS (High-Res Mass Spec): Confirms the formula C₈H₇F₄N.

  • ¹⁹F NMR: The definitive check.

    • Signal A (-CF₃): Doublet (coupling to H) around -75 ppm.

    • Signal B (Ar-F): Multiplet around -110 to -115 ppm.

    • Note: Integration ratio must be exactly 3:1.

  • Chiral HPLC: Separation of (S) and (R) enantiomers.

    • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

Analytical Decision Tree

Analytical_Validation Sample Synthesized Sample NMR 1H & 19F NMR Sample->NMR Structure_Check Structure Confirmed? NMR->Structure_Check Structure_Check->Sample No (Reprocess) HPLC Chiral HPLC (Chiralpak AD-H) Structure_Check->HPLC Yes EE_Check ee > 98%? HPLC->EE_Check Recryst Recrystallize (EtOH/Et2O) EE_Check->Recryst No Release Release Batch (Valid) EE_Check->Release Yes Recryst->HPLC Retest

Figure 2: Quality control workflow for chiral amine validation.

Part 4: Application in Drug Discovery[2]

Bioisosterism & Metabolic Stability

The trifluoroethyl amine moiety is a bioisostere for the amide bond. The -CF₃ group:

  • Lowers Basicity: The strong electron-withdrawing effect reduces the pKa of the amine (approx. 5.5 vs. 9.5 for benzylamine). This improves membrane permeability and reduces "lysosomal trapping."

  • Blocks Metabolism: The C-F bond is resistant to Cytochrome P450 oxidation, extending the half-life of the drug.

Cathepsin Inhibition

This scaffold is highly prevalent in inhibitors of Cathepsin S and Cathepsin K (e.g., Odanacatib analogs). The chiral amine serves as the "warhead" anchor, fitting into the S2/S3 pockets of the cysteine protease active site. The (S)-configuration is often critical for optimal binding affinity (IC₅₀ < 10 nM).

References

  • Lead Sciences . This compound hydrochloride Product Page. Retrieved from

  • Sigma-Aldrich .[2][3] Ellman's Sulfinamides: Versatile Chiral Reagents. Retrieved from

  • ChemScene . (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine (Analog Reference). Retrieved from

  • PubChem . 1-(3-Fluorophenyl)ethanamine (Non-fluorinated analog comparison). Retrieved from

  • Phenomenex . Chiral HPLC Separation Guide. Retrieved from

Sources

Technical Guide: (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

[1]

Executive Summary

This compound (CAS: 1391436-37-5 for HCl salt) is a high-value chiral intermediate used in the synthesis of bioactive molecules, particularly those requiring enhanced metabolic stability and membrane permeability.[1]

The incorporation of the trifluoromethyl (

  • Metabolic Blocking: It prevents oxidative deamination by cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Bioisosterism: It acts as a lipophilic bioisostere for the isopropyl or methyl group, increasing the compound's LogP while modulating the pKa of the adjacent amine to improve oral bioavailability.

This scaffold is structurally homologous to the core amines found in Odanacatib (Cathepsin K inhibitor) and Lotilaner (ectoparasiticide), making it a "privileged structure" in modern drug discovery.

compound Snapshot
PropertySpecification
IUPAC Name (1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
Molecular Formula

Molecular Weight 193.14 g/mol (Free Base); 229.60 g/mol (HCl Salt)
Chiral Center (S)-Configuration
Physical State Colorless oil (Free Base); White crystalline solid (HCl)
Solubility Soluble in MeOH, DCM, DMSO; Low solubility in water (Free Base)

Chemical Architecture & Electronic Effects[1]

The unique reactivity and stability of this molecule stem from the strong electron-withdrawing nature of the

  • pKa Modulation: A typical benzylamine has a pKa

    
     9.5. The adjacent 
    
    
    group pulls electron density from the nitrogen lone pair, lowering the pKa to approximately 5.5–6.5. This reduction reduces the percentage of ionized drug in the stomach/intestine, potentially enhancing passive diffusion across lipid membranes.
  • Stereoelectronic Effects: The

    
     group is sterically demanding (similar volume to an isopropyl group) but electronically inverted. This creates a unique "lock and key" fit in enzyme active sites, often exploiting hydrophobic pockets that exclude water.
    

Synthetic Pathways[1][7]

Two primary routes exist for synthesizing this compound with high enantiomeric excess (ee): Chemical Asymmetric Synthesis (Ellman's Auxiliary) and Biocatalytic Transamination .[1]

Method A: Ellman's Sulfinamide Strategy (Chemical)

This is the industry-standard route for early-phase discovery due to its reliability and scalability without the need for enzyme screening.[1]

Mechanism: The synthesis relies on the condensation of (S)-tert-butanesulfinamide with trifluoroacetaldehyde ethyl hemiacetal, followed by the diastereoselective addition of a Grignard reagent.

EllmanSynthesiscluster_legendKey TransformationStartTrifluoroacetaldehydeEthyl HemiacetalImine(Ss)-N-Sulfinyl ImineIntermediateStart->ImineTi(OEt)4, THFCondensationAux(S)-tert-ButanesulfinamideAux->ImineProtectedSulfinamideProtected AmineImine->ProtectedGrignard Addition-78°C to RTGrignard3-FluorophenylMagnesium BromideGrignard->ProtectedProduct(S)-Product(HCl Salt)Protected->ProductHCl / DioxaneDeprotectionDiastereoselective AdditionDiastereoselective Addition

Figure 1: Ellman's Sulfinamide Synthesis Route. The diastereoselectivity is controlled by the chiral sulfur center.

Protocol:

  • Imine Formation: Reflux trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) with (S)-(-)-tert-butanesulfinamide (1.0 eq) and

    
     (2.0 eq) in dry THF for 16 hours.
    
  • Workup: Quench with brine, filter through Celite, and concentrate.

  • Grignard Addition: Dissolve the crude sulfinyl imine in DCM at -78°C. Add 3-fluorophenylmagnesium bromide (2.0 eq) dropwise. The rigid cyclic transition state involving magnesium coordinates the sulfinyl oxygen, directing the attack to the Si-face.

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane at room temperature for 2 hours to cleave the auxiliary. Precipitate the product as the hydrochloride salt using diethyl ether.

Method B: Biocatalytic Transamination (Green Chemistry)

For large-scale manufacturing,

1

Mechanism: An (S)-selective transaminase transfers an amino group from an isopropylamine donor to the ketone substrate (2,2,2-trifluoro-1-(3-fluorophenyl)ethanone).[1]

Biocatalysiscluster_processEquilibrium ShiftKetoneKetone Substrate(Prochiral)Enz(S)-SelectiveTransaminaseKetone->EnzSubstrate EntryDonorIsopropylamine(Amine Donor)Donor->EnzNH2 TransferPLPPLPCofactorPLP->EnzProduct(S)-AmineProductEnz->ProductReleaseAcetoneAcetone(Byproduct)Enz->AcetoneByproduct RemovalRemove AcetoneRemove Acetone

Figure 2: Biocatalytic Transamination Cycle. The reaction equilibrium is driven by the removal of volatile acetone.

Protocol:

  • Reaction Mix: Suspend the ketone (50 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and isopropylamine (1 M) as the amine donor.

  • Enzyme Addition: Add (S)-selective

    
    -transaminase (e.g., Codexis ATA-113 or equivalent wild-type from Vibrio fluvialis).[1]
    
  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Basify to pH 12, extract with MTBE, and evaporate to yield the free base.

Comparison of Methods
FeatureEllman's AuxiliaryBiocatalytic Transaminase
Enantiomeric Excess 95–98% (Requires recrystallization)>99% (Strictly controlled by enzyme)
Scalability Linear (Reagent cost increases)Exponential (Low cost at scale)
Waste High (Titanium salts, Magnesium)Low (Biodegradable buffer)
Time 3 Days (Multi-step)1 Day (Single step)

Quality Control & Characterization

Validating the identity and purity of the (S)-enantiomer is critical.

Chiral HPLC Method[8]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).[1]

NMR Spectroscopy[1][8]
  • 
     NMR (376 MHz, 
    
    
    ):
    • 
       -75.0 ppm (d, 3F, 
      
      
      ).[1]
    • 
       -112.5 ppm (m, 1F, Ar-F).[1]
      
  • 
     NMR (400 MHz, 
    
    
    ):
    • Diagnostic quartet at

      
       4.5 ppm (
      
      
      ) showing coupling to the adjacent fluorine atoms.[1]
Optical Rotation[1]
  • Specific Rotation:

    
     (c=1.0, MeOH) for the HCl salt. Note: Sign may vary based on solvent and salt form; always compare against a certified reference standard.
    

Safety & Handling

  • Corrosivity: As a free base, the amine is corrosive to skin and mucous membranes. Handle in a fume hood.

  • Fluoride Sensitivity: While the

    
     group is stable, strong Lewis acids (e.g., 
    
    
    ) under extreme heat can trigger defluorination.
  • Storage: Store the HCl salt at room temperature in a desiccator. The free base should be stored at 2–8°C under argon to prevent carbamate formation with atmospheric

    
    .
    

References

  • Ellman, J. A., et al. (2007). "Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide." Organic Letters, 9(4), 683-685.

  • Truong, V. L., et al. (2009). "A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(17), 4920-4923.[1]

  • Codexis Inc. (2010). "Transaminase-mediated synthesis of chiral amines." Patent WO2010081053.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. [1]

  • Lead Sciences. (2024). "this compound hydrochloride Product Data."

Technical Safety & Handling Guide: (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

[1][2][3][4]

Document Control:

  • Version: 1.0

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.[1][2]

Chemical Identity & Strategic Importance[1][2][3][4][5]

(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is a high-value chiral building block used primarily in the synthesis of pharmaceutical candidates.[3][1][2] The incorporation of the trifluoromethyl (

1
Technical Specifications
PropertyData
IUPAC Name (1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
CAS Number (Racemic HCl) 1185302-13-9 (Reference for salt form)
CAS Number (Specific) Note: Specific (S)-enantiomer CAS is vendor-dependent; often supplied as custom synthesis.[3][1][2][4]
Molecular Formula

Molecular Weight 193.14 g/mol (Free Base) / 229.60 g/mol (HCl Salt)
Chirality (S)-Enantiomer
Physical State Colorless liquid (Free Base) or White solid (HCl Salt)

Hazard Profiling & Risk Assessment

Senior Scientist Insight: While many researchers treat amines generically, fluorinated benzylic amines possess unique risks.[1][2] The electron-withdrawing effect of the


31112
GHS Classification (Derived from Analogous Structures)

Signal Word: DANGER [3][1][2][5][6]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.[3][1][2][4][7]H314
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][4][5]H302
Serious Eye Damage 1Causes serious eye damage.[1][2][4][5]H318
Critical Hazard Mechanisms[1][2][4][6]
  • Corrosivity: The free amine reacts rapidly with skin moisture/lipids, causing deep chemical burns that may be delayed due to the local anesthetic effect common with some benzylic amines.[2]

  • Thermal Decomposition: Above 150°C, this compound may release Hydrogen Fluoride (HF) , Carbon Oxides (

    
    ), and Nitrogen Oxides (
    
    
    ).[1][2] Standard fire-fighting requires breathing apparatus (SCBA).[3][1][2]

Operational Safety Protocols (The "Self-Validating" Workflow)

This section outlines a logic-driven workflow for handling this compound. The protocol differs depending on whether you are handling the Free Base (Liquid) or the Hydrochloride Salt (Solid).[1]

Visual Guide: Handling Decision Matrix

SafetyWorkflowStartSelect Form of CompoundFreeBaseFree Base (Liquid)(Volatile & Corrosive)Start->FreeBaseSaltHCl Salt (Solid)(Hygroscopic & Irritant)Start->SaltEngineeringEngineering Controls:Fume Hood REQUIREDFace Velocity > 100 fpmFreeBase->EngineeringHigh RiskPPE_BasePPE: Butyl Rubber Gloves,Face Shield + Goggles,Lab CoatFreeBase->PPE_BaseSalt->EngineeringDust HazardStorage_SaltStorage:Desiccator (Hygroscopic)Ambient TempSalt->Storage_SaltStorage_BaseStorage:Inert Atmosphere (Ar/N2)Cold (+4°C)PPE_Base->Storage_BaseSpillSpill Response:Absorb with VermiculiteNeutralize with dilute HClStorage_Base->SpillIf Breach

Caption: Operational decision tree distinguishing handling requirements between the volatile free base and the stable salt form.

Detailed Protocols
A. Handling the Free Base (Liquid)[1][2]
  • Engineering Control: All transfers must occur within a certified chemical fume hood.[1][2]

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1][2]

  • Technique: Use glass syringes with Luer-lock tips for transfers to prevent aerosolization.[3][1][2] Avoid using plastic syringes for prolonged contact as fluorinated amines can leach plasticizers.[1][2]

B. Handling the Hydrochloride Salt (Solid)[1][2]
  • Hygroscopicity: The salt is hygroscopic.[2] Weighing should be done quickly, or in a glovebox if the downstream reaction is moisture-sensitive.[3][1][2]

  • Dissolution: When converting salt to free base, use a biphasic system (

    
     / 
    
    
    ) and keep cold (
    
    
    ) to minimize side reactions or racemization.[1]

Synthesis & Purification Workflow

Maintaining the chiral purity (ee%) of this compound is the primary technical challenge.[3][1][2]

Chiral Integrity Preservation[1][4]
  • Avoid: High temperatures (>80°C) in basic media, which can lead to racemization via proton abstraction at the chiral center.[1][2]

  • Preferred Method: If enantiomeric excess (ee) drops, re-purify using Chiral HPLC.

Visual Guide: Purification & Analysis Strategy

SynthesisWorkflowCrudeCrude (S)-Amine(Check Purity)AnalysisChiral HPLC AnalysisColumn: Chiralpak AD-H or OD-HMobile Phase: Hexane/IPACrude->AnalysisDecisionee% > 98%?Analysis->DecisionUseProceed toDrug SynthesisDecision->UseYesRepurifyRecrystallization(as Tartrate Salt)Decision->RepurifyNoRepurify->Analysis

Caption: Quality control workflow ensuring enantiomeric excess (ee) is maintained prior to use in synthesis.

Toxicology & Environmental Impact[4]

Toxicological Data (Predicted)
  • Acute Toxicity:

    
     (Oral, Rat) estimated at 300–2000 mg/kg (Category 4).[1]
    
  • Skin Sensitization: No data available, but related fluorinated amines have shown low sensitization potential compared to non-fluorinated analogs.[1][2]

  • Mutagenicity: Generally negative in Ames tests for simple fluorinated phenethylamines, though specific data for this isomer is limited.[1][2]

Environmental Fate[1][4]
  • Persistence: The

    
     group renders the molecule resistant to biodegradation.[2]
    
  • Disposal: Do not release into drains. Collect as halogenated organic waste.[1][2] Incineration requires a facility equipped with scrubbers to handle HF generation.[2]

Emergency Response (First Aid)

General Rule: Speed is critical. The lipophilic nature of the amine allows rapid dermal absorption.[2]

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][8] Do not use neutralizing agents.[1][2][9] Consult an ophthalmologist immediately (Risk of corneal opacity).[1][2]

  • Skin Contact: Remove contaminated clothing.[1][2][5][7][10] Wash with soap and water.[1][2] If redness persists, treat as a chemical burn.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (Corrosive risk to esophagus).[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS 1185302-13-9).[3][1][2] National Library of Medicine.[1][2] Link[3][1]

  • CymitQuimica. (2025).[1][2] Product Catalog: Fluorinated Compounds - 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride. Link

  • Sigma-Aldrich. (2025).[3][1][2][8] Safety Data Sheet: (S)-1-(4-Fluorophenyl)ethylamine (Analogous Safety Data). Link

  • Daicel Chiral Technologies. (2020).[1][2] Instruction Manual for CHIRALPAK® Columns. Link

Technical Guide: Stability, Storage, and Handling of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine (CAS: 1391436-37-5 for HCl salt) is a high-value chiral building block used in the synthesis of enzyme inhibitors and CNS-active agents. Its handling is complicated by the trifluoromethyl (


) group , which drastically alters its physicochemical profile compared to non-fluorinated benzylamines.[1]

Critical Directive: Unlike standard benzylamines, this molecule exhibits reduced basicity and increased acidity of the


-proton , creating a unique susceptibility to base-catalyzed racemization. Long-term storage must be in the hydrochloride salt form ; the free base is kinetically unstable toward atmospheric 

and thermodynamically prone to racemization in the presence of basic impurities.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

To handle this compound effectively, one must understand the electronic "tug-of-war" occurring at the chiral center.

PropertySpecification / ValueMechanistic Insight
Structure Chiral Primary Amine(S)-configuration is critical for bioactivity.
Electronic Effect Strong Inductive Withdrawal (-I)The

group and 3-F atom pull electron density away from the nitrogen.
Basicity (pKa) ~5.5 – 6.0 (Estimated)Significantly lower than benzylamine (~9.3). The lone pair is less available for protonation.
Acidity (

-H)
ElevatedThe electron-poor center makes the benzylic proton acidic (

), facilitating racemization.
Physical State Liquid (Free Base) / Solid (Salt)Free base is volatile and hygroscopic; HCl salt is a crystalline solid.
The "Fluorine Effect" on Stability

The


 group is not merely a metabolic blocker; it is a stability switch.
  • Oxidative Stability: The

    
     group stabilizes the C-N bond against oxidative metabolism (P450), making it a desirable drug scaffold.
    
  • Nucleophilicity: The nitrogen is less nucleophilic than typical amines, requiring stronger electrophiles or catalysts for derivatization.

  • Carbamate Formation: Despite lower nucleophilicity, the free base reacts avidly with atmospheric

    
     to form carbamic acid salts (white crust formation), which complicates accurate weighing and stoichiometry.
    

Stability Mechanisms & Degradation Pathways

The following diagram illustrates the critical degradation pathways that dictate our storage protocols.

DegradationPathways cluster_conditions Storage Risks FreeBase (S)-Free Base (Liquid/Volatile) Salt (S)-HCl Salt (Stable Solid) FreeBase->Salt HCl / Et2O (Stabilization) Carbamate Carbamate Salt (White Solid Impurity) FreeBase->Carbamate + CO2 (Air) (Kinetic) Racemate Racemic Mixture ((R)/(S) Mix) FreeBase->Racemate Base / Heat (Thermodynamic) Salt->FreeBase NaOH / NaHCO3 (Liberation)

Figure 1: Stability logic flow. The free base is the branch point for degradation (Carbamate formation or Racemization). The Salt form is the thermodynamic sink for stability.

Storage Protocols

The Golden Rule: Never store the free base for >24 hours. Always convert to the Hydrochloride (HCl) or Hydrobromide (HBr) salt for inventory.

Recommended Storage Conditions (HCl Salt)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Prevents potential photolytic degradation, though

      
       amines are generally photostable.
      
    • Why Teflon? Prevents leaching of plasticizers which can contaminate the lipophilic amine.

  • Desiccant: Silica gel packet in the secondary container (hygroscopic protection).

Handling the Free Base (Immediate Use)

If you must use the free base (e.g., for a coupling reaction):

  • Liberate immediately before use.

  • Solvent: Use anhydrous dichloromethane (DCM) or THF.

  • Avoid Strong Bases: When neutralizing the salt, use mild bases like

    
     or 
    
    
    
    . Avoid strong bases (e.g., NaH, KOtBu) which can deprotonate the
    
    
    -carbon and cause immediate racemization.

Experimental Protocols

Protocol: Conversion to Stable Hydrochloride Salt

This protocol is self-validating: the formation of a white precipitate indicates success, and the melting point confirms purity.

Reagents:

  • This compound (Free Base)

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) - Anhydrous
    
  • 4M HCl in Dioxane

Workflow:

  • Dissolution: Dissolve the crude free base (1.0 eq) in anhydrous

    
     (10 mL per gram) in a round-bottom flask under Argon.
    
  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl/Dioxane (1.1 eq) with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 30 minutes, then warm to room temperature for 15 minutes to age the crystal.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen funnel) if possible. Wash the cake 3x with cold

    
    .
    
  • Drying: Dry under high vacuum (0.1 mbar) at 25°C for 4 hours.

    • QC Check: Check NMR. If ether peaks persist, dry longer.

Protocol: Quality Control (Chiral HPLC)

To verify enantiomeric excess (ee) after storage.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

    • Additive: 0.1% Diethylamine (DEA) is mandatory to sharpen the peak of the basic amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Acceptance Criteria: >98% ee for pharmaceutical applications.

Safety & Toxicity (HSE)

Fluorinated benzylamines possess specific hazards distinct from their non-fluorinated counterparts.

  • Skin/Eye: Corrosive (Category 1B).[2][3] The

    
     group increases lipophilicity, aiding skin penetration.
    
  • Inhalation: High vapor pressure (Free base). Use only in a fume hood.

  • Toxicity: Fluorinated amines can act as metabolic uncouplers or false substrates. Treat as highly toxic.

First Aid:

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic amine.

  • Eye Contact: Rinse for 15 minutes; seek ophthalmologist support immediately.[4][5]

Workflow Visualization

Workflow Start Synthesis / Purchase QC_Initial QC: Chiral HPLC & NMR (Check ee% & Purity) Start->QC_Initial Decision Immediate Use? QC_Initial->Decision Use Use in Synthesis (Avoid Strong Base) Decision->Use Yes SaltForm Convert to HCl Salt (Protocol 5.1) Decision->SaltForm No (Storage) Pack Pack under Argon Amber Vial SaltForm->Pack Store Store at 2-8°C (Re-test every 6 months) Pack->Store Store->QC_Initial Re-validation

Figure 2: Lifecycle management of the chiral amine. Note the loop for re-validation every 6 months.

References

  • Lead Sciences . This compound hydrochloride Product Page. Retrieved from

  • National Institutes of Health (PubChem) . Alpha-(Trifluoromethyl)benzenemethanamine Compound Summary. Retrieved from

  • Organic Chemistry Portal . Synthesis of alpha-trifluoromethyl amines. Retrieved from

  • Fisher Scientific . Safety Data Sheet: 4-Fluorobenzylamine (Analogous Safety Data). Retrieved from

  • Journal of the American Chemical Society.

    
    -
    
    
    
    stability). Retrieved from

Sources

Technical Guide: 13C NMR Analysis of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

[1][2][3]

Part 1: Core Directive

Objective: Establish a robust, self-validating analytical protocol for the structural confirmation and purity assessment of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine using Carbon-13 Nuclear Magnetic Resonance (

Scope: This guide moves beyond simple peak listing. It deconstructs the complex spin-spin coupling interactions arising from the simultaneous presence of a trifluoromethyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

121324

Part 2: Scientific Integrity & Logic[1][2]

The Analytical Challenge: Heteronuclear Coupling

The analysis of this compound is dominated by the presence of two distinct fluorine environments. Unlike standard organic molecules where ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">




132
  • The Aliphatic System: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group creates a strong field effect and splits the adjacent carbons into quartets.[1]
    
  • The Aromatic System: The fluorine on the phenyl ring creates a characteristic splitting pattern (doublets) that allows for the unambiguous assignment of regiochemistry (meta-substitution).[2][4]

Experimental Protocol (SOP)

Causality in Prep: The choice of solvent and concentration is critical.[2][4] This compound is an amine; if analyzed as a hydrochloride salt (common in synthesis), DMSO-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


132CDCl

2

Standard Protocol:

  • Mass: Weigh 20–30 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     (for salts) or CDCl
    
    
    (for free base).
  • Additives: For free base in CDCl

    
    , add a micro-spatula tip of anhydrous K
    
    
    CO
    
    
    to the tube to scavenge trace acid, ensuring the amine remains unprotonated and sharpening the
    
    
    -carbon signal.
  • Acquisition: Run a proton-decoupled

    
    C experiment (typically zgpg30 or equivalent).
    
    • Critical Parameter: Ensure sufficient relaxation delay (

      
       s) if quantitative integration is attempted, though integration is unreliable in 
      
      
      C without inverse gated decoupling.
    • Scans: Minimum 512 scans due to the splitting of signal intensity into multiplets (quartets/doublets reduce effective S/N).[2][4]

Spectral Architecture & Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum based on coupling constants (

GStartStart: Analyze 13C SpectrumRegion_AliphaticAliphatic Region(50 - 130 ppm)Start->Region_AliphaticRegion_AromaticAromatic Region(110 - 165 ppm)Start->Region_AromaticCF3_SignalIdentify Quartet (1:3:3:1)δ ~125 ppm1J_CF ~280 HzRegion_Aliphatic->CF3_SignalDirect attachmentChiral_CenterIdentify Quartet (1:3:3:1)δ ~55-60 ppm2J_CF ~30 HzRegion_Aliphatic->Chiral_CenterBeta effectAr_Ipso_FC-F Carbon (C3')Large Doubletδ ~163 ppm1J_CF ~245 HzRegion_Aromatic->Ar_Ipso_FPrimary splitAr_OrthoOrtho Carbons (C2', C4')Medium Doublets2J_CF ~21 HzAr_Ipso_F->Ar_OrthoNeighboringAr_MetaMeta Carbon (C5')Small Doublet3J_CF ~8 HzAr_Ortho->Ar_MetaNext neighborAr_ParaPara Carbon (C6')Tiny Doublet4J_CF ~3 HzAr_Meta->Ar_ParaLong range

Caption: Logical flow for assigning 13C signals based on Fluorine coupling magnitudes.

Detailed Spectral Assignment

The following table summarizes the predicted chemical shifts and coupling constants. These values are derived from substituent additivity rules and established data for trifluoroethyl and fluorophenyl fragments [1, 2].[1][3][2][4]

Table 1: Aliphatic Region Assignments
Carbon LabelStructure FragmentChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C1

123.0 – 127.0Quartet (q)

Direct coupling to 3 equivalent Fluorines.[1][3][2] Often low intensity due to lack of NOE.[1][3][2][4]
C2 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

55.0 – 60.0Quartet (q)

Geminal coupling to

group.[1][3][2] The chiral center.[1][3][2][4][5]
Table 2: Aromatic Region Assignments (3-Fluorophenyl Ring)

Note: The phenyl ring is numbered relative to the ethylamine attachment point (C1').[1][2][4]

Carbon LabelPositionChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C3' Meta (C-F)~163.0Doublet (d)

Carbon directly bonded to Aromatic F. Distinctive large splitting.[1][3][2]
C1' Ipso (Linker)~138.0Doublet (d)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Attached to the chiral ethylamine chain.[1][2] Split by meta-F.
C5' Meta (H)~130.0Doublet (d)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Typical aromatic shift, split by meta-F.
C2' Ortho~114.0 - 116.0Doublet (d)

Shielded by ortho-F, large geminal splitting.[1][3][2]
C4' Para (to linker)~115.0 - 117.0Doublet (d)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Ortho to F. Similar to C2' but distinct environment.[1][3][2]
C6' Ortho (to linker)~123.0Doublet (d)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Para to F. Smallest coupling constant.[1][3][2]
Advanced Analysis: Chiral Purity Determination

While ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Chiral Derivatization12

Protocol:

  • React the amine with (R)-(-)-Mosher's Acid Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -methoxy-
    
    
    -trifluoromethylphenylacetyl chloride).[1][3][2]
  • Analyze the resulting diastereomeric amide using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    F NMR or 
    
    
    H NMR.[1][3][2]
  • Mechanism: The Mosher group creates an anisotropic environment.[1][3][2][4] In the (S)-amine derivative, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and phenyl groups of the Mosher moiety will shield/deshield the protons and fluorines of the analyte differently than in the (R)-amine derivative [3].[2]
    
  • Validation: Presence of a single set of signals indicates enantiomeric purity.[1][3][2][4] A second set of minor signals indicates racemization.[1][3][2][4]

Part 3: References

  • Doddrell, D., et al. (1976).[3][2][4] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[3][2][4] Link[1][2][4]

  • PubChem. (2025).[1][3][2][4] Compound Summary: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Hydrochloride.[1][3][2][6] National Library of Medicine.[1][3][2][4] Link[1][2][4]

  • Seco, J. M., et al. (2004).[3][2][4] The Assignment of Absolute Configuration by NMR.[3][2][4][7] Chemical Reviews.[1][3][2][4] Link[1][2][4]

  • Hoyer, T., et al. (2025).[3][2][4] Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines. Journal of Organic Chemistry.[1][3][2][4] Link[1][2][4]

Technical Guide: The Trifluoromethyl Group in Phenylethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Neurochemistry

In the optimization of phenylethylamine (PEA) derivatives—a structural backbone shared by catecholamines, amphetamines, and the 2C-x family of psychedelics—the trifluoromethyl (-CF₃) group is not merely a halogen substitute; it is a metabolic fortress.

This guide analyzes the strategic incorporation of the -CF₃ moiety into the PEA scaffold. Unlike single fluorine substitutions used primarily for electronic tuning, the -CF₃ group functions as a bioisostere of the isopropyl group but with inverted electronic properties. It introduces significant steric bulk (Van der Waals volume ~42.6 ų) while simultaneously acting as a powerful electron-withdrawing group (EWG) and a lipophilicity booster.

For the drug developer, the -CF₃ group serves three critical functions:

  • Metabolic Blocking: It renders the aromatic ring impervious to CYP450 oxidation at the point of attachment.

  • Lipophilicity Enhancement: It dramatically increases blood-brain barrier (BBB) penetration.

  • Conformational Locking: Its steric bulk restricts rotation, often locking the ligand into a bioactive conformation.

Physicochemical Impact & SAR[1]

The Steric-Electronic Paradox

The -CF₃ group is unique because it combines high steric demand with high electronegativity . In PEA derivatives, this combination alters the binding pocket dynamics of monoamine transporters (SERT, DAT, NET) and serotonin receptors (5-HT₂ family).

ParameterHydrogen (-H)Methyl (-CH₃)Chlorine (-Cl)Trifluoromethyl (-CF₃)Impact on PEA Pharmacology
Van der Waals Vol (ų) 5.823.922.442.6 CF₃ is nearly 2x larger than -CH₃, creating a "molecular wedge" that can lock receptor conformation.
Hansch Constant (π) 0.000.560.710.88 High lipophilicity drives BBB permeability and non-specific binding.
Hammett Constant (σₚ) 0.00-0.170.230.54 Strong EWG reduces electron density of the phenyl ring, affecting π-π stacking interactions in the receptor site.
Metabolic Stability LowModerateHighVery High The C-F bond (116 kcal/mol) is metabolically inert, blocking hydroxylation.
Mechanism of Metabolic Blocking

The primary failure mode for PEA drugs is rapid first-pass metabolism via aromatic hydroxylation or N-dealkylation.

  • The Problem: CYP450 enzymes typically attack the electron-rich para-position of the phenyl ring.

  • The CF₃ Solution: Placing a -CF₃ group at the para (4-position) or meta (3-position) deactivates the ring electronically and physically blocks the approach of the heme-iron center of CYP enzymes.

MetabolicBlocking cluster_0 Standard PEA Metabolism cluster_1 CF3-PEA Metabolism PEA Phenylethylamine (Unsubstituted) CYP CYP450 (Oxidation) PEA->CYP Metabolite p-Hydroxy-PEA (Inactive/Excreted) CYP->Metabolite CF3_PEA Trifluoromethyl-PEA (4-CF3) CYP_Block CYP450 (Blocked) CF3_PEA->CYP_Block Active Parent Drug (Prolonged Half-Life) CF3_PEA->Active Remains Intact

Figure 1: The "Teflon Effect" of the Trifluoromethyl group prevents enzymatic hydroxylation, significantly extending the in vivo half-life of the compound.

Synthetic Methodology: The Nitrostyrene Route

Synthesizing trifluoromethyl-PEAs requires careful handling of precursors. The most robust pathway for research-grade synthesis is the condensation of a trifluoromethyl-benzaldehyde with nitromethane, followed by reduction.

Protocol: Synthesis of 4-Trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM)

Note: This protocol is adapted for high-yield laboratory scale synthesis. All steps must be performed in a fume hood.

Phase A: Henry Reaction (Condensation)
  • Reagents: 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalytic).

  • Setup: Reflux apparatus equipped with a Dean-Stark trap (optional) or simple reflux condenser.

  • Procedure:

    • Dissolve the benzaldehyde in Nitromethane (20 mL).

    • Add Ammonium Acetate (1.5g).

    • Reflux for 2-4 hours. Monitor via TLC (Solvent: DCM). The aldehyde spot should disappear, replaced by a fluorescent yellow nitrostyrene spot.

    • Workup: Cool to room temperature. The nitrostyrene often crystallizes spontaneously. If not, remove excess nitromethane under vacuum and recrystallize from isopropyl alcohol (IPA).

    • Yield Target: >85% (Yellow needles).

Phase B: Reduction (Lithium Aluminum Hydride)

Critical Safety: The -CF₃ group is stable to LiAlH₄, but the reaction is exothermic.

  • Reagents: LiAlH₄ (40 mmol), Anhydrous THF or Et₂O.

  • Procedure:

    • Prepare a suspension of LiAlH₄ in anhydrous THF under Argon/Nitrogen atmosphere.

    • Dissolve the nitrostyrene from Phase A in THF.

    • Dropwise Addition: Add the nitrostyrene solution to the LiAlH₄ suspension. Maintain a gentle reflux (do not let it boil over).

    • Reflux for 24 hours to ensure full reduction of the nitro group to the amine.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter off the aluminum salts.

    • Extract the filtrate with DCM, dry over MgSO₄, and evaporate.

  • Salt Formation: Dissolve the freebase oil in dry Et₂O and bubble HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt.

SynthesisWorkflow Start Start: 4-CF3-2,5-dimethoxybenzaldehyde Step1 Henry Reaction (Nitromethane + NH4OAc, Reflux) Start->Step1 Inter Intermediate: Nitrostyrene (Yellow Crystals) Step1->Inter Step2 Reduction (LiAlH4 in THF, Reflux 24h) Inter->Step2 Quench Workup: Fieser Quench + Extraction Step2->Quench End Product: 2C-TFM Hydrochloride Quench->End

Figure 2: Step-by-step synthetic pathway for Trifluoromethyl-PEAs via the Nitrostyrene route.

Case Study: Fenfluramine & The 5-HT₂B Hazard[2]

The story of Fenfluramine (Pondimin) illustrates the "double-edged sword" of the trifluoromethyl group.

The Molecule: N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine. The Role of CF₃: The -CF₃ group at the meta (3-position) is essential for the drug's anorectic activity. It increases lipophilicity, allowing rapid CNS entry, and prevents metabolic degradation of the ring.

The Mechanism & Toxicity: Fenfluramine acts as a serotonin releasing agent (via SERT/VMAT) and a direct agonist. However, the lipophilic nature and specific steric profile of the -CF₃ group confer high affinity for the 5-HT₂B receptor on cardiac valvular interstitial cells.

  • Agonism: The metabolite norfenfluramine (N-dealkylated) is a potent 5-HT₂B agonist.[1]

  • Result: Activation of 5-HT₂B stimulates mitogenic pathways (ERK phosphorylation), leading to plaque formation on heart valves (Valvulopathy).

Drug Development Lesson: While -CF₃ improved bioavailability and efficacy, it inadvertently optimized the molecule for an off-target receptor (5-HT₂B) responsible for catastrophic toxicity. Modern screening now mandates "counter-screening" against 5-HT₂B for any CF₃-containing PEA.

References

  • BenchChem. (2025).[2][3] The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.[4][5] Retrieved from

  • National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from

  • Nichols, D. E., et al. (1994). 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist.[6][7] Journal of Medicinal Chemistry. Retrieved from

  • FDA.gov. (2020). Fenfluramine Pharmacology Review (NDA 212102). Retrieved from

  • Hovione. (2024). Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from

  • Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines. Retrieved from

Sources

Technical Guide: The Pharmacophore Utility & Synthesis of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine CAS (HCl salt): 1391436-37-5 Role: Privileged Chiral Building Block / Pharmacophore Scaffold

This technical guide analyzes the critical role of this compound in modern medicinal chemistry. Unlike standard benzylamines, this scaffold incorporates a trifluoromethyl group (


-CF

) and a meta-fluorine substitution. This specific substitution pattern confers unique physiochemical properties—specifically pKa modulation and metabolic hardening —making it an essential intermediate in the development of inhibitors for BACE1 (Alzheimer's), CETP (Cardiovascular), and GlyT1 (Schizophrenia).

Part 1: The Fluorine-Chirality Nexus

The importance of this molecule lies in the synergistic effect of its two fluorinated motifs on the amine's behavior in biological systems.

The -Trifluoromethyl Effect on Basicity

Standard benzylamines have a pKa


 9.5, meaning they are fully protonated (cationic) at physiological pH (7.4). This limits passive membrane permeability (CNS penetration) and can lead to promiscuous binding (hERG toxicity).

The electron-withdrawing nature of the


-CF

group in this compound dramatically lowers the pKa of the amine to the 5.5 – 6.5 range .
  • Result: A significant fraction of the molecule remains neutral at pH 7.4.

  • Benefit: Enhanced Blood-Brain Barrier (BBB) penetration and reduced P-gp efflux liability.

The 3-Fluoro Metabolic Blockade

The phenyl ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: P450s typically attack the electron-rich para or ortho positions.

  • Solution: The 3-fluoro (meta) substituent deactivates the ring electronically and blocks a common site of metabolic soft-spot oxidation, extending the in vivo half-life (

    
    ).
    
Comparative Physiochemical Data
PropertyStandard Benzylamine(S)-

-CF

-3-F-Benzylamine
Impact on Drug Design
pKa (Amine) ~9.5~5.8 - 6.3Improved CNS penetration; reduced phospholipidosis risk.
Lipophilicity (LogP) LowModerate/HighIncreased hydrophobic binding interactions.
Metabolic Stability Low (Ring hydroxylation)High3-F blocks metabolism;

-CF

prevents benzylic oxidation.
Conformation FlexibleRestrictedThe bulky CF

group restricts bond rotation, pre-organizing the molecule for receptor binding.

Part 2: Enantioselective Synthesis (The Ellman Protocol)

Obtaining the (S)-enantiomer with high optical purity (>98% ee) is critical, as the (R)-enantiomer often exhibits off-target toxicity or inactivity. The industrial standard for synthesizing this scaffold is the Ellman's Sulfinamide method, which offers superior diastereocontrol compared to enzymatic resolution.

Synthesis Workflow Diagram

The following diagram illustrates the stereocontrolled synthesis pathway.

EllmanSynthesis Start 3-Fluoroacetophenone (Starting Material) Intermediate (S,E)-N-Sulfinyl Ketimine (Chiral Intermediate) Start->Intermediate Ti(OEt)4, THF Condensation Auxiliary (S)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Intermediate Product_Protected Sulfinamide Adduct (Diastereomerically Pure) Intermediate->Product_Protected Nucleophilic Trifluoromethylation (Stereoselective Addition) Reagent TMSCF3 (Ruppert-Prakash) TBAT (Catalyst) Reagent->Product_Protected Deprotection HCl / MeOH (Cleavage) Product_Protected->Deprotection Final (S)-2,2,2-trifluoro-1- (3-fluorophenyl)ethanamine (>98% ee) Deprotection->Final Hydrolysis

Figure 1: Stereoselective synthesis via Ellman's auxiliary. The chiral information from the sulfinamide directs the attack of the trifluoromethyl nucleophile.

Step-by-Step Protocol

Objective: Synthesis of this compound HCl.

Step 1: Condensation (Formation of Chiral Ketimine)

  • Reagents: 3'-Fluoroacetophenone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure: Combine reagents under N

    
     atmosphere. Reflux for 24 hours.
    
  • Workup: Cool to RT, quench with brine. Filter the titanium salts through Celite. Dry organics over Na

    
    SO
    
    
    
    and concentrate.
  • Causality: Ti(OEt)

    
     acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the ketimine.
    

Step 2: Nucleophilic Trifluoromethylation

  • Reagents: Crude Ketimine (from Step 1), TMSCF

    
     (Ruppert-Prakash reagent, 1.5 eq), TBAT (Tetrabutylammonium difluorotriphenylsilicate, 0.1 eq).
    
  • Solvent: THF at -50°C.

  • Procedure: Add TMSCF

    
     followed by catalytic TBAT. The reaction is diastereoselective; the bulky tert-butyl group on the sulfinyl auxiliary blocks one face of the imine, forcing the CF
    
    
    
    attack from the opposite side.
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    

Step 3: Deprotection (Chiral Auxiliary Removal)

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure: Stir the sulfinamide adduct in HCl/MeOH for 2 hours at RT.

  • Purification: Precipitate the amine hydrochloride salt using diethyl ether. Recrystallize from EtOH/Et

    
    O if necessary to upgrade ee.
    

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in chiral chemistry requires rigorous validation of enantiomeric excess (ee).

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject the racemate (synthesized via reductive amination without chiral auxiliary) to establish separation of (R) and (S) peaks. The (S)-isomer typically elutes second on OD-H columns (verify with authentic standard).

NMR Characterization
  • 
    F NMR:  Distinct signals for the -CF
    
    
    
    group (~ -75 ppm) and the aromatic -F (~ -112 ppm).
  • Chiral Solvating Agent (CSA): If HPLC is unavailable, dissolve the free amine in CDCl

    
     and add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. The diastereomeric salt formation will split the -CF
    
    
    
    peak in
    
    
    F NMR, allowing integration of enantiomers.

Part 4: Applications in Drug Discovery

The this compound scaffold is a decision-point structure in Lead Optimization.

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy this specific scaffold over non-fluorinated analogs.

ScaffoldLogic Start Lead Optimization: Benzylamine Moiety Q1 Is Basic pKa (>9.0) causing hERG or Permeability issues? Start->Q1 Q2 Is the Phenyl ring metabolically unstable? Q1->Q2 No Action1 Add alpha-CF3 (Reduces pKa to ~6.0) Q1->Action1 Yes Action2 Add 3-Fluoro substituent (Blocks P450 oxidation) Q2->Action2 Yes Alternative Use Standard Benzylamine Q2->Alternative No Action1->Q2 Result Deploy (S)-2,2,2-trifluoro-1- (3-fluorophenyl)ethanamine Action2->Result

Figure 2: Medicinal Chemistry Decision Tree. This workflow dictates the transition from a simple benzylamine to the fluorinated chiral scaffold.

Case Study Contexts
  • Protease Inhibitors (Cathepsin K / BACE1): The electron-deficient amine serves as a transition-state mimic. The (S)-configuration is usually required to fit the S1 or S1' pocket of aspartyl proteases.

  • Glycine Transporter 1 (GlyT1) Inhibitors: Used in schizophrenia treatment. The 3-fluoro group improves metabolic stability while the CF

    
     group modulates the basicity to prevent phospholipidosis, a common toxicity in cationic amphiphilic drugs.
    

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of N-Sulfinyl Imines: A Stereoselective Route to α-Trifluoromethyl Amines." Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine."[1][2] National Center for Biotechnology Information.

  • Fujii, S., et al. (2014). "Structure-Based Design of Novel BACE1 Inhibitors with a Trifluoroethylamine Scaffold." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026


-Trifluoromethyl Amines
Target Molecule:  (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine (CAS: 1391436-37-5)

Executive Summary & Strategic Analysis

The target molecule, This compound , represents a critical scaffold in medicinal chemistry. The


-trifluoromethyl amine motif serves as a hydrolytically stable bioisostere of the amide bond and prevents metabolic oxidation at the 

-position. However, the synthesis is complicated by the strong electron-withdrawing nature of the

group, which destabilizes imine intermediates (making them prone to hydrolysis) while simultaneously activating them toward nucleophilic attack.
Strategic Routes

To ensure high enantiomeric excess (ee >98%) and operational robustness, this guide prioritizes the Ellman Sulfinamide Auxiliary approach over direct catalytic asymmetric transfer hydrogenation (ATH) or enzymatic resolution. While ATH is scalable, the Ellman auxiliary method offers superior predictability for fluorinated substrates on a laboratory to kilogram scale.

We present two validated protocols based on the starting material availability:

  • Protocol A (Nucleophilic Addition): Addition of 3-fluorophenyl nucleophiles to a chiral trifluoroacetaldimine. (Recommended for highest optical purity).

  • Protocol B (Ketimine Reduction): Diastereoselective reduction of the corresponding trifluoromethyl ketone imine.

Protocol A: Nucleophilic Addition (The "Prakash-Ellman" Route)

This protocol relies on the condensation of (S)-tert-butanesulfinamide with trifluoroacetaldehyde ethyl hemiacetal, followed by the diastereoselective addition of 3-fluorophenyllithium. This route is favored because the stereochemical outcome is tightly controlled by the stable aldimine intermediate.

Phase 1: Synthesis of (S)-N-(2,2,2-Trifluoroethylidene)-tert-butanesulfinamide

Reagents:

  • (S)-(-)-tert-Butanesulfinamide (1.0 equiv)

  • Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve (S)-tert-butanesulfinamide in anhydrous THF (0.5 M concentration).

  • Activation: Add Ti(OEt)

    
     dropwise at room temperature. The solution may turn slightly yellow.
    
  • Condensation: Add trifluoroacetaldehyde ethyl hemiacetal via syringe.

  • Reflux: Heat the mixture to reflux (approx. 65-70 °C) for 6–12 hours. Monitor conversion by GC-MS or

    
    F NMR (shift from -83 ppm to approx. -74 ppm for the imine).
    
  • Workup (Emulsion Control): Cool to RT. Pour the mixture into a vigorously stirred brine solution. Critical: Add Celite to the suspension and stir for 15 minutes to trap titanium salts. Filter through a Celite pad.

  • Purification: The crude sulfinyl imine is often stable enough for the next step. If purification is needed, use flash chromatography (SiO

    
    , Hexanes/EtOAc), but minimize column time to prevent hydrolysis.
    
Phase 2: Diastereoselective Arylation

Reagents:

  • 1-Bromo-3-fluorobenzene (1.5 equiv)

  • n-Butyllithium (1.5 equiv, 2.5 M in hexanes)

  • (S)-Aldimine from Phase 1 (1.0 equiv)

  • Solvent: Anhydrous Toluene (Non-coordinating solvents enhance diastereoselectivity).

Step-by-Step Methodology:

  • Lithiation: In a separate flame-dried flask, dissolve 1-bromo-3-fluorobenzene in toluene at -78 °C. Add n-BuLi dropwise. Stir for 30 minutes to generate 3-fluorophenyllithium.

  • Addition: Dissolve the (S)-aldimine in toluene and cool to -78 °C. Cannulate the lithiated aryl species slowly into the imine solution over 20 minutes.

  • Reaction: Stir at -78 °C for 2 hours. The non-coordinating solvent favors the open transition state, typically yielding the (

    
    )-sulfinamide product.
    
  • Quench: Quench with saturated NH

    
    Cl solution at -78 °C, then warm to RT.
    
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
Phase 3: Deprotection & Salt Formation

Reagents:

  • HCl (4.0 M in Dioxane or MeOH)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (2-3 equiv).

  • Stir: Stir at RT for 1 hour. The byproduct is volatile methyl tert-butyl sulfinate.

  • Isolation: Concentrate the solvent to near dryness.

  • Precipitation: Add anhydrous diethyl ether to precipitate the amine hydrochloride salt.

  • Filtration: Filter the white solid under nitrogen (hygroscopic) and dry under vacuum.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)[1]

Use this route if 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone is the starting material.

Catalyst System: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

  • Imine Formation: Condense the ketone with NH

    
    OAc or use a pre-formed imine if possible (often difficult with CF
    
    
    
    ketones). Alternative: Perform Reductive Amination directly.[1][2]
  • ATH Reaction: Mix the ketone (1.0 equiv), Ammonium Formate (5.0 equiv), and Ru-catalyst (1 mol%) in DMF or water/DCM biphasic system.

  • Reaction: Stir at 40 °C for 24 hours.

  • Note: This method often yields the alcohol as a side product if the imine formation is slow. For high purity, Protocol A is preferred.

Quality Control & Analytical Standards

Data Summary Table
ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual

F NMR

-74.5 ppm (CF

, d), -112 ppm (Ar-F)
CD

OD
Enantiomeric Excess > 98% eeChiral HPLC (Chiralcel OD-H)
Chemical Purity > 98%HPLC / GC-MS
Salt Stoichiometry 1.0 : 1.0 (Amine : HCl)Elemental Analysis / Titration
Critical Troubleshooting: Volatility

Warning: The free base of 2,2,2-trifluoro-1-arylethanamines is highly volatile and can sublime.

  • Never dry the free base under high vacuum for extended periods.

  • Always store and handle as the Hydrochloride or Tosylate salt.

Visualizing the Workflow

G Start Start: Select Precursor RouteA Route A: Nucleophilic Addition (High Stereocontrol) Start->RouteA High Purity Req. RouteB Route B: Ketone Reduction (Scalable, Lower ee risk) Start->RouteB Ketone Stock StepA1 1. Condensation (S)-t-Bu-Sulfinamide + Trifluoroacetaldehyde hemiacetal RouteA->StepA1 StepB1 1. Condensation Ketone + (S)-t-Bu-Sulfinamide Ti(OEt)4 Reflux RouteB->StepB1 StepA2 2. Asymmetric Addition 3-F-Ph-Li in Toluene (-78°C) StepA1->StepA2 Intermediate (S,S)-Sulfinamide Intermediate (Purify by SiO2) StepA2->Intermediate High dr (>98:2) StepB2 2. Reduction NaBH4 (Diastereoselective) StepB1->StepB2 StepB2->Intermediate Variable dr Hydrolysis 3. Acid Hydrolysis HCl / MeOH Intermediate->Hydrolysis Product Target: (S)-Amine HCl Salt (Solid, Stable) Hydrolysis->Product

Figure 1: Decision tree and synthetic workflow for the enantioselective synthesis of this compound.

References

  • Prakash, G. K. S., et al. (2007). "Asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide." Journal of Organic Chemistry.

  • Ellman, J. A., et al. (2010). "Asymmetric synthesis of chiral primary amines by transfer hydrogenation of N-(tert-butanesulfinyl)ketimines." Journal of Organic Chemistry.

  • Lead Sciences. "this compound hydrochloride Product Page."

  • ChemScene. "General Handling of Fluorinated Amines."

Sources

Application Note: Enantioselective Separation of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development, optimization, and validation of a chiral HPLC method for (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine .

Given the specific structural characteristics of this molecule (strongly electron-withdrawing trifluoromethyl group, basic amine functionality, and fluorinated aromatic ring), this guide prioritizes Polysaccharide-based Normal Phase HPLC , which is the industry standard for this class of compounds.


-Trifluoromethyl Benzylamines

Introduction & Compound Analysis

The Analyte
  • Compound Name: 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine[1][2]

  • Target Enantiomer: (S)-Isomer (often the bioactive pharmacophore in CETP inhibitors and agrochemicals).

  • Structural Challenges:

    • Basicity: Primary amines interact strongly with residual silanols on silica stationary phases, leading to peak tailing.[2]

    • Steric Bulk: The

      
       group is significantly larger than a methyl group, requiring a chiral selector with a spacious cavity (e.g., Amylose derivatives).[2]
      
    • Electronic Effects: The electron-deficient ring (3-fluoro) and electron-withdrawing

      
       reduce the 
      
      
      
      -basicity of the aromatic ring, potentially weakening
      
      
      interactions with the stationary phase.
Separation Strategy

The separation relies on the "Three-Point Interaction" model. The chiral stationary phase (CSP) must provide:

  • Hydrogen Bonding: Via the carbamate groups on the CSP and the amine protons.[2]

  • Dipole-Dipole Interactions: Enhanced by the C-F bonds.[2]

  • Steric Inclusion: The bulky

    
     group fits into the chiral grooves of the polysaccharide polymer.
    

Method Development Workflow

The following decision tree outlines the logical progression for developing this method, prioritizing the Chiralpak AD-H column due to its proven success with trifluoromethylated species.

MethodDevelopment Start Start: Racemic Mixture 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine Screen1 Primary Screen: Column: Chiralpak AD-H MP: Hexane/IPA/DEA (90:10:0.1) Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Optimize Optimize Flow/Temp Validation Check1->Optimize Yes Screen2 Secondary Screen: Column: Chiralcel OD-H MP: Hexane/IPA/DEA (90:10:0.1) Check1->Screen2 No (Partial Sep) Check2 Rs > 1.5? Screen2->Check2 Check2->Optimize Yes Screen3 Polar Organic Mode: Column: Chiralpak AD-H MP: 100% Acetonitrile + 0.1% DEA Check2->Screen3 No

Figure 1: Method Development Decision Tree. Blue indicates the starting point, Green indicates success, and Yellow indicates decision nodes.

Standard Operating Procedure (SOP)

Instrumentation & Materials
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Isocratic pump preferred for stability).

  • Detector: Diode Array Detector (DAD) or VWD.[2]

  • Columns:

    • Primary:Chiralpak AD-H (

      
      , 
      
      
      
      mm) – Amylose tris(3,5-dimethylphenylcarbamate).[2]
    • Alternative:Chiralcel OD-H (

      
      , 
      
      
      
      mm) – Cellulose tris(3,5-dimethylphenylcarbamate).[2]
  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Diethylamine (DEA, >99.5%).[2]

Optimized Chromatographic Conditions

This protocol uses a Normal Phase approach, which provides the highest selectivity for fluorinated benzylamines.[2]

ParameterSettingRationale
Mobile Phase n-Hexane / 2-Propanol / DEA (90 : 10 : 0.1 v/v/v) DEA is mandatory. It masks silanol groups on the silica support, preventing the amine analyte from tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2] Lower to 0.5 mL/min if backpressure > 80 bar.[2]
Column Temp

Lower temperatures often improve resolution (

) for chiral separations by reducing molecular rotation speed.[2]
Detection UV @ 254 nmThe phenyl ring absorbs well at 254 nm.[2] Monitor 210 nm if sensitivity is low.[2]
Injection Vol 5 - 10

Keep volume low to prevent peak broadening.
Run Time 20 - 30 minTypical retention times:

min,

min.
Sample Preparation

Critical Step: The sample solvent must match the mobile phase strength to avoid "solvent shock" which distorts peak shape.[2]

  • Weigh ~1.0 mg of the sample.[2]

  • Dissolve in 1.0 mL of Mobile Phase (Hexane/IPA/DEA).

    • Note: If the sample is a salt (e.g., HCl salt), you must neutralize it.[2] Dissolve in IPA, add 1 drop of DEA, sonicate, then dilute with Hexane. Filter the precipitate (ammonium chloride) before injection.[2]

  • Filter through a 0.45

    
     PTFE syringe filter.[2]
    

Method Validation Parameters (ICH Q2)

Once the separation is achieved, validate the method using these criteria:

Validation ParameterAcceptance CriteriaExperimental Procedure
Selectivity (

)

Inject Racemic Standard. Calculate

.[2]
Resolution (

)

(Baseline)

Linearity

Prepare 5 concentrations (e.g., 0.05 to 1.0 mg/mL).
Limit of Quantitation S/N > 10Inject progressively diluted samples until signal-to-noise is 10:1.
Precision RSD < 2.0%6 Replicate injections of the standard solution.

Troubleshooting & Optimization

Peak Tailing[2]
  • Cause: Interaction between the amine nitrogen and residual silanols on the column silica.[2]

  • Solution: Increase Diethylamine (DEA) concentration to 0.2% or switch to Ethanolamine (0.1%).[2] Warning: Do not exceed 0.5% base additive as it may damage the silica.

Poor Resolution ( )
  • Strategy A (Temperature): Lower column temperature to

    
    . Chiral recognition mechanisms are enthalpy-driven and often improve at lower temperatures.[2]
    
  • Strategy B (Solvent): Reduce IPA content (e.g., 95:5 Hexane:IPA). This increases retention time (

    
    ) but usually increases selectivity (
    
    
    
    ).[2]
  • Strategy C (Column Switching): If AD-H fails, switch to Chiralcel OD-H . The cellulose backbone has a different "twist" and cavity size compared to amylose (AD-H), often resolving compounds that AD-H cannot.

Solubility Issues
  • If the fluorinated amine is insoluble in Hexane:

    • Use Polar Organic Mode : 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid.[2]

    • Note: This requires a column dedicated to polar solvents (e.g., Chiralpak AD-RH or simply flushing a standard AD-H properly with IPA before switching).[2]

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for amine additives and mobile phase compatibility).

  • Li, X., et al. (2016). "Synthesis of Chiral

    
    -Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a Building Block."[2][3] Organic Letters, 18(5), 956-959.[2][3] (Establishes AD-H/OD-H utility for this specific pharmacophore class). 
    
  • Varenikov, A., et al. (2020). "Nickel-Catalyzed Enantioselective Cross-Coupling...[2][4] Synthesis of Chiral

    
    -CF3-Substituted Benzhydryls." Organic Letters, 22, 9386-9391.[2][4] (Demonstrates separation of similar trifluoromethyl-benzyl motifs). 
    
  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (Analogous separation data for trifluoro-ethyl groups on polysaccharide columns).

Disclaimer

This protocol is designed for research purposes. Users should verify compatibility with their specific HPLC hardware and column lot. Always consult the Material Safety Data Sheet (MSDS) for this compound, as fluorinated amines can be corrosive and toxic.

Sources

Application Note: Strategic Use of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The blood-brain barrier (BBB) remains the primary attrition point for central nervous system (CNS) drug candidates. Traditional amine pharmacophores often suffer from high basicity (pKa > 9), leading to high ionization at physiological pH and poor membrane permeability. This guide details the application of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine (CAS: 1391436-37-5) as a "privileged scaffold" for CNS lead optimization. By incorporating the electron-withdrawing trifluoromethyl (


) group adjacent to the amine, researchers can significantly lower basicity, enhance lipophilicity, and block metabolic hotspots, thereby improving BBB penetration without sacrificing target affinity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The (S)-enantiomer is specifically highlighted due to the strict stereochemical requirements of most CNS targets (e.g., GPCRs, ion channels).

PropertyValue / DescriptionImpact on CNS Discovery
Compound Name This compound--
CAS Number 1391436-37-5Unique Identifier
Molecular Weight 193.14 g/mol Ideal for Fragment-Based Design (Rule of 3)
Chirality (S)-EnantiomerHigh target selectivity; avoids off-target toxicity of (R)-isomer
Predicted pKa ~5.8 - 6.2Critical: Predominantly neutral at pH 7.4, facilitating passive diffusion
ClogP ~2.3Optimal lipophilicity range for CNS penetration
Key Moiety 1

-Trifluoromethyl (

)
Lowers amine pKa; blocks metabolic deamination
Key Moiety 2 3-FluorophenylModulates electronics; fills hydrophobic pockets; metabolic block

Design Rationale: The "Fluorine Effect" in CNS

The strategic value of this building block lies in its ability to solve three common medicinal chemistry problems simultaneously.

A. pKa Modulation for BBB Permeability

Standard benzylamines have a pKa of ~9.5, meaning >99% of the drug is ionized (cationic) at physiological pH (7.4). Cations struggle to cross the lipid bilayer of the BBB.

  • Mechanism: The strong electron-withdrawing effect of the

    
    -
    
    
    
    group pulls electron density away from the nitrogen lone pair.
  • Result: The pKa drops to ~6.0. At pH 7.4, a significant fraction (~90%) of the molecule exists as the neutral free base , drastically increasing passive diffusion into the brain. Once in the acidic environment of a lysosome or bound to an acidic pocket, it can still protonate.

B. Metabolic Blockade

Benzylic positions are notorious "soft spots" for Cytochrome P450-mediated oxidation (deamination).

  • Solution: Replacing the benzylic hydrogen with a

    
     group eliminates this metabolic pathway.
    
  • Secondary Effect: The fluorine on the phenyl ring (position 3) blocks aromatic hydroxylation at that site and reduces the electron density of the ring, making it less susceptible to oxidative metabolism overall.

C. Conformational Restriction

The bulky


 group imposes steric strain, restricting the rotation of the C-N bond. This can "pre-organize" the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Challenge: The electron-withdrawing


 group makes the amine nitrogen weakly nucleophilic . Standard EDC/NHS coupling often fails or proceeds with low yields.
Solution: Use of high-activity coupling reagents (HATU) or acid chlorides with controlled bases.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • This compound (HCl salt) (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc[2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: Add the chiral amine salt (1.1 mmol) directly to the reaction mixture.

  • Base Addition: Dropwise add DIPEA (3.0 mmol). Crucial: Ensure pH is >8 to liberate the free amine from the HCl salt.

  • Reaction: Stir at RT for 12-24 hours. Due to low nucleophilicity, heating to 40°C may be required for sterically hindered acids.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Flash chromatography. Note: The product will be less polar than non-fluorinated analogs.

Protocol B: PAMPA-BBB Permeability Assay

To validate the CNS penetration improvement provided by this scaffold.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry for 5 mins.

  • Compound Preparation: Dissolve the synthesized analog in DMSO (10 mM stock), then dilute to 10 µM in PBS (pH 7.4).

  • Assembly:

    • Add 200 µL of Compound Solution to the Donor wells.

    • Add 200 µL of blank PBS to the Acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate

    
     (Effective Permeability).
    
    • Target:

      
       indicates high CNS permeability.
      

Visualizing the Logic

The following diagrams illustrate the decision-making process and the mechanistic advantages of this scaffold.

CNS_Logic Problem CNS Attrition: Poor BBB Penetration Cause High Basicity (pKa > 9) High Ionization Problem->Cause Solution Scaffold Selection: This compound Cause->Solution Replace Benzylamine Mech1 Effect 1: Alpha-CF3 lowers pKa to ~6.0 Solution->Mech1 Mech2 Effect 2: Blocks Metabolic Deamination Solution->Mech2 Outcome1 Neutral Species at pH 7.4 Mech1->Outcome1 Outcome2 Increased Lipophilicity (LogP) Mech2->Outcome2 Goal Successful CNS Entry (High Papp) Outcome1->Goal Outcome2->Goal

Caption: Logical flow demonstrating how the


-CF3 scaffold resolves key physicochemical barriers to CNS drug delivery.

Workflow Start Start: Carboxylic Acid Lead Step1 Activation: HATU/DMF (15 mins) Start->Step1 Step2 Coupling: Add (S)-CF3-Amine + DIPEA (Weak Nucleophile Protocol) Step1->Step2 Decision Conversion > 50%? Step2->Decision AltRoute Alternative: Convert Acid to Acid Chloride (SOCl2) Decision->AltRoute No Purify Purification: Flash Chromatography Decision->Purify Yes AltRoute->Step2 QC QC: Chiral HPLC (Verify Enantiomeric Excess) Purify->QC Assay Assay: PAMPA-BBB QC->Assay

Caption: Optimized synthetic workflow for coupling electron-deficient


-trifluoromethyl amines.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Link

  • Sato, K., et al. (2016). Synthesis of Chiral

    
    -Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956-959.[3] Link
    
  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • PubChem Compound Summary. this compound hydrochloride. Link

Sources

Derivatization of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine for SAR Profiling

Abstract

This guide provides an optimized technical framework for the derivatization of This compound (CAS: 62197-94-8 / generic analogs). Due to the strong electron-withdrawing nature of the


-trifluoromethyl group, this amine exhibits significantly reduced nucleophilicity (

) compared to non-fluorinated benzylamines (

). Standard amide coupling protocols (e.g., EDC/NHS) frequently result in low conversion or stalled reactions. This note details high-force coupling strategies, racemization control, and purification workflows to ensure enantiopurity and high yields for Structure-Activity Relationship (SAR) libraries.

Chemical Reactivity Profile & The "Fluorine Effect"

To successfully derivatize this scaffold, one must understand the electronic environment imposed by the


 group.
Nucleophilicity and Basicity

The trifluoromethyl group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the adjacent nitrogen lone pair, stabilizing the amine but drastically reducing its ability to attack electrophiles.

Property(S)-Target MoleculeBenzylamine (Reference)Impact on Protocol
Conjugate Acid

~5.7 - 6.0 ~9.5Requires non-nucleophilic bases; amine is easily deprotonated but reacts slowly.
Nucleophilicity Low HighStandard esters/NHS esters will fail. Requires Acid Chlorides, HATU, or T3P.

-Proton Acidity
High LowRisk of Racemization. Strong bases (NaH, LiHMDS) must be avoided.
Steric Bulk (

-value)
High (

)
Low (

)
Hindered electrophiles may require elevated temperatures.
The Racemization Risk

The (S)-configuration is critical for biological activity. The


-proton is acidified by both the 

group and the phenyl ring.
  • Danger Zone: Exposure to strong bases (DBU, alkoxides) or prolonged heating >80°C in basic media.

  • Safe Zone: Tertiary amine bases (DIPEA, NMM) at room temperature or mild heating (40-50°C).

Decision Logic for Derivatization

The following decision tree outlines the optimal synthetic pathway based on the desired SAR analog.

DerivatizationLogic Start Target Analog Type Amide Amide (R-CO-NH-R') Start->Amide Urea Urea (R-NH-CO-NH-R') Start->Urea Sulfonamide Sulfonamide (R-SO2-NH-R') Start->Sulfonamide AcidCl Use Acid Chloride + DIPEA (0°C to RT) Amide->AcidCl High Reactivity Coupling Use HATU or T3P + DIPEA (DMF/EtOAc) Amide->Coupling Carboxylic Acid Isocyanate Isocyanate (Available?) Urea->Isocyanate SulfCl Sulfonyl Chloride + Pyridine/DMAP (cat) Sulfonamide->SulfCl DirectIso Add R-NCO (DCM, RT) Isocyanate->DirectIso Yes Triphosgene Triphosgene/CDI Activation Isocyanate->Triphosgene No (Make in situ)

Figure 1: Strategic selection of reagents based on the target functional group. Note the preference for high-energy electrophiles.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Coupling with functionalized carboxylic acids where acid chlorides are unstable or unavailable.

Rationale: EDC/HOBt is insufficient for


-

amines. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester (OAt-ester) that drives the reaction despite the amine's poor nucleophilicity.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Avoid DCM if solubility is poor).

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 5-10 minutes. Color change to yellow/orange is typical.

  • Addition: Add the (S)-amine (1.0 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS.[1][2] If conversion is <50% after 4h, heat to 45°C. Do not exceed 60°C to prevent racemization.

  • Workup: Dilute with EtOAc. Wash sequence: Sat.

    
     (2x), Water (1x), Brine (1x).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Urea Synthesis via Isocyanates

Best for: Creating urea linkages for SAR exploration of hydrogen bonding.

Rationale: Isocyanates are highly reactive electrophiles that compensate for the amine's low nucleophilicity without requiring exogenous activation.

Step-by-Step:

  • Dissolve (S)-amine (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TEA (Triethylamine) (1.2 eq). Note: Base is catalytic here but ensures the amine is not protonated by adventitious acid.

  • Add Isocyanate (R-NCO) (1.1 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add 1-2 drops of methanol (scavenges excess isocyanate).

  • Isolation: Concentrate in vacuo. Often yields a solid that can be recrystallized or purified by silica gel chromatography.

Protocol C: Sulfonylation (The "Pyridine Push")

Best for: Sulfonamide analogs.

Rationale: Sulfonyl chlorides are less reactive toward electron-deficient amines than standard amines. Pyridine acts as both solvent and nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).

Step-by-Step:

  • Dissolve (S)-amine (1.0 eq) in Pyridine (0.2 M). Alternatively: DCM with 3.0 eq Pyridine.

  • Add DMAP (4-Dimethylaminopyridine) (0.1 eq).[2] Critical catalyst.

  • Add Sulfonyl Chloride (1.2 eq) at 0°C.

  • Stir at RT overnight.

    • Troubleshooting: If reaction stalls, heat to 50°C.

  • Workup: Dilute with DCM. Wash with 1N HCl (to remove pyridine), then Sat.

    
    .
    

Quality Control & Chiral Integrity

Validating the enantiomeric excess (ee%) post-reaction is mandatory for this scaffold.

  • Chiral HPLC Method (Representative):

    • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expectation: The (S)-enantiomer typically elutes differently than the (R). Racemization is detected by the appearance of a "shoulder" or a split peak (approx 1:1 ratio indicates total racemization).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Amide) Amine is too electron-deficient; Activated ester hydrolyzed.Switch from EDC to HATU or T3P . Ensure anhydrous solvents.
Low Yield (Precipitate) Product or Urea byproduct insolubility.Use DMF as solvent. If using HATU, wash extensively to remove tetramethylurea byproduct.
Racemization Detected Base too strong or Temp too high.Switch base to DIPEA or N-Methylmorpholine . Keep Temp < 40°C.
Double Addition (Urea) Excess Isocyanate.Strict stoichiometry (1.05 eq). Add isocyanate slowly at 0°C.

References

  • Reactivity of

    
    -Trifluoromethyl Amines: 
    
    • Nucleophilic Trifluoromethyl
    • Source:

    • Context: Explains the electronic deactivation of the nitrogen lone pair by the group.
  • Amide Coupling Reagents (HATU/T3P)

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."
    • Source:

    • Context: Validates HATU and T3P as superior reagents for sterically hindered and electron-deficient amines.
  • Chiral Integrity of Trifluoroethylamines

    • Ma, J. A., & Cahard, D.
    • Source:

    • Context: Comprehensive review on the stability and synthesis of chiral - amines, confirming the acidity of the -proton.
  • Physical Properties & pKa Data

    • Bordwell pKa Table (Acidity in DMSO).
    • Source:

    • Context: Reference for estimating the acidity of the -proton and the basicity of the amine.

Sources

Application Note: Pharmacokinetic Assessment of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The scaffold (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine represents a privileged structural motif in modern medicinal chemistry. It is frequently employed to modulate the physicochemical properties of drug candidates, specifically targeting Cathepsin K (e.g., Odanacatib analogs) and DPP-4 inhibitors.

Key Pharmacokinetic Drivers:

  • Metabolic Blockade: The

    
    -trifluoromethyl (
    
    
    
    ) group sterically and electronically blocks cytochrome P450-mediated oxidative deamination at the benzylic position, a common clearance pathway for non-fluorinated amines.
  • Basicity Modulation: The strong electron-withdrawing nature of the

    
     group significantly lowers the 
    
    
    
    of the amine (typically to
    
    
    , compared to
    
    
    for non-fluorinated analogs). This drastically alters liquid-liquid extraction (LLE) strategies.
  • Chiral Stability: While the

    
     group generally stabilizes the chiral center against racemization, confirming enantiomeric purity in plasma is a critical regulatory requirement.
    

This guide provides a standardized workflow for assessing the pharmacokinetics (PK) of derivatives based on this scaffold, focusing on overcoming the specific bioanalytical challenges posed by the fluorinated amine core.

Physicochemical Determinants & Strategy

Before initiating wet-lab protocols, the physicochemical impact of the scaffold must be factored into the experimental design.

ParameterValue / TrendImpact on Protocol

(Amine)

CRITICAL: Do not use high pH (e.g., pH 12) for extraction. The molecule is neutral at pH 7.4.
LogP High (

)
High lipophilicity dictates the use of organic solvents (MTBE, EtOAc) for extraction.
Metabolic Soft Spots Phenyl RingSince

-C is blocked, monitor for aromatic hydroxylation (CYP3A4/2C9).
Chirality (S)-EnantiomerRequires chiral LC-MS/MS methods to verify no in vivo inversion to (R).

Protocol A: Bioanalytical Method (LC-MS/MS)

Objective: Quantify the derivative in rat/human plasma with enantiomeric separation.

Reagents & Materials[6][7][8]
  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -derivative) is preferred.
    
  • Matrix: Drug-free Sprague-Dawley rat plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Buffer: 100 mM Ammonium Acetate (pH 8.0).

Sample Preparation (Liquid-Liquid Extraction)

Note: Due to the low


, this amine is largely uncharged at physiological pH. Strong alkalinization is unnecessary and may degrade unstable derivatives.
  • Aliquot: Transfer

    
     of plasma sample into a 96-well plate.
    
  • IS Addition: Add

    
     of Internal Standard working solution.
    
  • Buffer: Add

    
     of Ammonium Acetate (pH 8.0) to ensure the amine is in the free-base form.
    
  • Extraction: Add

    
     of MTBE.
    
  • Mixing: Vortex for 10 minutes at 1200 rpm.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the supernatant (organic layer) to a clean plate.
    
  • Dry: Evaporate to dryness under nitrogen stream at

    
    .
    
  • Reconstitution: Reconstitute in

    
     of Mobile Phase A/B (50:50).
    
LC-MS/MS Conditions[5][9]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Chiralpak AD-RH (

    
    ) or Lux Cellulose-1 . Standard C18 columns cannot distinguish chiral inversion.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic elution is often preferred for chiral separation (e.g., 60% B) to maintain baseline resolution between (S) and (R) enantiomers.

  • Detection: Positive Electrospray Ionization (ESI+). Monitor MRM transitions (Parent

    
     Characteristic Fragment).
    
Method Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
    .[1]
    
  • Accuracy/Precision:

    
     ( 
    
    
    
    at LLOQ).
  • Selectivity: No interfering peaks at the retention time of the (S)-enantiomer or IS.

Protocol B: In Vitro Metabolic Stability

Objective: Determine Intrinsic Clearance (


) and identify metabolic "soft spots" given the 

-carbon blockade.
Experimental Design[5][9]
  • System: Liver Microsomes (Rat, Human, Dog) + NADPH Regenerating System.

  • Test Concentration:

    
     (to ensure linear enzyme kinetics).
    
  • Protein Concentration:

    
     microsomal protein.
    
Procedure
  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4). Pre-incubate at

    
     for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (

    
    ) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile containing IS.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Protocol A).

Data Analysis

Plot


 vs. Time. The slope 

is the elimination rate constant.




Note on Metabolite ID: For this specific scaffold, perform a separate run using High-Resolution Mass Spectrometry (HRMS). Look for


 (Aromatic Hydroxylation) on the fluorophenyl ring. The 

group usually prevents

(Oxidation to ketone) or

(Deamination).

Visualizing the Metabolic Rationale

The following diagram illustrates why this scaffold is chosen and the resulting PK workflow logic.

G Start Base Structure: (S)-2,2,2-trifluoro-1- (3-fluorophenyl)ethanamine CF3_Effect CF3 Group Effect: 1. Blocks Alpha-Oxidation 2. Lowers pKa (~6.0) Start->CF3_Effect Modifies Chiral_Check Chiral Stability Check: Monitor (S) to (R) Inversion via Chiral LC-MS Start->Chiral_Check Requires Metabolism Metabolic Consequence: Shift to Aromatic Hydroxylation (CYP3A4/2C9) CF3_Effect->Metabolism Dictates Pathway Extraction Bioanalysis Strategy: Neutral Extraction (pH 7-8) Avoid High pH CF3_Effect->Extraction Dictates Prep

Figure 1: Mechanistic impact of the trifluoromethyl-amine scaffold on metabolic pathways and bioanalytical strategy.

Protocol C: In Vivo Pharmacokinetics (Rat)

Objective: Determine plasma half-life (


), Clearance (

), and Bioavailability (

).
Study Design
  • Species: Sprague-Dawley Rats (Male, cannulated).[2][3]

  • Groups:

    • Group 1: IV Bolus (

      
      , Vehicle: 5% DMSO / 10% Solutol / Saline).
      
    • Group 2: Oral Gavage (

      
      , Vehicle: 0.5% Methylcellulose).
      
Sampling Schedule
  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Collection:

    
     blood into K2EDTA tubes. Centrifuge immediately to harvest plasma.
    
Data Calculation

Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterFormulaSignificance for this Scaffold
AUC

Measure of total exposure.
CL (Clearance)

Expect low clearance due to metabolic blockade by

.


Expect moderate-to-high volume due to lipophilicity.

(Bioavailability)

Assess absorption efficiency.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Kassahun, K., et al. (2014).[4] Disposition and metabolism of the cathepsin K inhibitor odanacatib in humans.[4][5] Drug Metabolism and Disposition.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Application Note: High-Efficiency Coupling of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026


-Trifluoromethyl Amines

Executive Summary

This guide details the protocol for coupling (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine (CAS: N/A for specific enantiomer/isomer combo in common public DBs, analogous to 2-fluoro variants) with carboxylic acids.

This specific amine presents a distinct synthetic challenge: the


-trifluoromethyl (

) group exerts a powerful electron-withdrawing inductive effect (

), drastically reducing the nucleophilicity of the adjacent nitrogen. Standard coupling conditions (e.g., EDC/NHS, standard carbodiimides) frequently result in stalled reactions, low yields, or high rates of epimerization on the carboxylic acid partner due to prolonged reaction times.

This document provides two validated workflows:

  • Method A (HATU/HOAt): The "Gold Standard" for initial screening and small-scale synthesis.

  • Method B (T3P): A scalable, low-epimerization protocol preferred for process development.

Chemical Context & Mechanistic Insight

The Nucleophilicity Problem

To successfully couple this amine, one must understand why it fails under standard conditions.

  • Basicity Drop: Typical alkyl amines have a

    
     (of the conjugate acid) 
    
    
    
    10–11. The
    
    
    -
    
    
    group lowers this to
    
    
    5.5–6.0.
  • Orbital Availability: The electron density on the nitrogen lone pair is pulled toward the

    
     group and the electron-deficient 3-fluorophenyl ring, making it a poor nucleophile.
    
  • Steric Bulk: The

    
     group is effectively as large as an isopropyl group, adding steric hindrance to the electronic deactivation.
    
Strategic Solution

We cannot increase the nucleophilicity of the amine without altering the molecule. Therefore, we must increase the electrophilicity of the carboxylic acid to a "super-active" state (e.g., -OAt ester or mixed anhydride) to force the reaction forward.

Experimental Protocols

Method A: HATU-Mediated Coupling (Small Scale / Screening)

Recommended for: Medicinal chemistry, milligram scales, and valuable acid starting materials.

Reagents:

  • Amine: this compound (1.0 equiv)

  • Acid: Carboxylic Acid partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Protocol:

  • Pre-Activation (Critical): In a dry vial under inert atmosphere (

    
    /Ar), dissolve the Carboxylic Acid  (1.1 equiv) and HATU  (1.2 equiv) in anhydrous DMF (
    
    
    
    concentration relative to acid).
  • Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? This forms the highly reactive OAt-active ester before the poor nucleophile is introduced, preventing the amine from sequestering the coupling reagent.

  • Amine Addition: Dissolve the Amine (1.0 equiv) in a minimal volume of DMF. Add the remaining DIPEA (2.0 equiv) to this amine solution, then transfer the mixture dropwise to the pre-activated acid solution.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check via LC-MS.[1][2] If conversion is <50% after 4 hours, heat to

      
      . Avoid temperatures 
      
      
      
      with HATU to prevent epimerization of the acid.
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    and concentrate.
Method B: T3P (Propanephosphonic Acid Anhydride) (Process/Scale-Up)

Recommended for: Gram-scale synthesis, avoiding toxic byproducts, and minimizing epimerization.

Reagents:

  • Amine: this compound (1.0 equiv)

  • Acid: Carboxylic Acid partner (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: N-Methylimidazole (NMI) (4.0 equiv) or Pyridine (4.0 equiv).

    • Note: DIPEA is often inferior to NMI/Pyridine for T3P couplings involving weak amines.

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Protocol:

  • Charge: To a reaction vessel, add the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Solvent (

    
     concentration).
    
  • Base Addition: Add NMI (4.0 equiv) in one portion. Cool to

    
     if the acid is extremely prone to racemization; otherwise, start at RT.
    
  • Reagent Addition: Add T3P solution (2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Optimization: If the reaction stalls, T3P is thermally stable. You can heat this mixture to reflux (EtOAc,

      
      ) safely to drive the reaction to completion.
      
  • Workup (The T3P Advantage): The byproducts of T3P are water-soluble.

    • Add water to quench.

    • Separate layers.

    • Wash organic layer with

      
       (to remove NMI/pyridine), then sat. 
      
      
      
      , then brine.

Decision Tree & Workflow Visualization

CouplingWorkflow Start Start: Coupling this compound CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsAcidSensitive Is Acid Chiral/Epimerization Prone? CheckAcid->IsAcidSensitive MethodA Method A: HATU/HOAt (Pre-activation @ RT) IsAcidSensitive->MethodA No / Unknown MethodB Method B: T3P + NMI (EtOAc, 0°C -> RT) IsAcidSensitive->MethodB Yes (High Risk) EvalA Check Conversion (LCMS) MethodA->EvalA EvalB Check Conversion (LCMS) MethodB->EvalB MethodC Method C: Acid Chloride (SOCl2/Oxalyl Chloride) EvalA->MethodB Epimerization Observed EvalA->MethodC <20% Conv. (Steric Failure) Success Isolate & Chiral QC EvalA->Success >80% Conv. EvalB->MethodB Stalled? Heat to Reflux EvalB->Success >80% Conv.

Caption: Decision matrix for selecting the optimal coupling strategy based on acid sensitivity and reaction progression.

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (T3P)Method C (Acid Chloride)
Reactivity Very HighHigh (Requires Base)Extreme
Epimerization Risk Moderate (Base dependent)LowHigh
Purification Difficult (Remove urea/HOAt)Easy (Water soluble byproducts)Variable
Atom Economy PoorGoodGood
Scalability Low (Expensive)HighHigh
Water Tolerance LowModerateZero

Quality Control & Troubleshooting

Chiral Integrity

Because the amine is chiral ((S)-enantiomer), and the acid partner may also be chiral, diastereomer formation is a risk.

  • Analytical Check: Use Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC.

  • Columns: Chiralpak AD-H or IC usually separate fluorinated amine derivatives well.

  • Racemization Source: If you observe racemization of the amine center, it is likely due to an

    
    -type mechanism promoted by high heat in polar solvents, although the 
    
    
    
    group generally stabilizes the center against deprotonation (
    
    
    is blocked, deprotonation is hard). Racemization of the acid is the primary risk.
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remaining) Amine nucleophilicity is too low.Switch to Acid Chloride method or heat T3P reaction to reflux.
Low Yield + Unknown Impurities "Uronium" side reaction (HATU).Ensure Acid is pre-activated with HATU before adding amine.
Racemization of Acid Base concentration too high.Switch to T3P with Pyridine (weaker base) or Collidine.
Thick precipitate forms Reactive intermediate crashing out.Add more DMF (HATU) or switch solvent to 2-MeTHF (T3P).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Prakash, G. K. S., et al. (2010).[6] Nucleophilic Trifluoromethylation of Imines. Organic Letters, 12(13), 2932–2935. (Context on reactivity of

    
    -
    
    
    
    amines).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Purification techniques for (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification and Enantiomeric Enrichment of (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine

Abstract

This technical guide details the purification protocols for this compound, a critical chiral building block in medicinal chemistry. Due to the electron-withdrawing trifluoromethyl and 3-fluorophenyl groups, this amine exhibits significantly reduced basicity (estimated pKa ~6.5–7.0) compared to non-fluorinated benzylamines.[1] This physicochemical anomaly dictates specific purification strategies: classical resolution requires strong chiral acids, while chromatographic isolation necessitates specific mobile phase modifiers.[1] This guide covers three distinct methodologies: Classical Diastereomeric Salt Crystallization (Screening Protocol), Preparative Chiral Chromatography, and Chemo-Enzymatic Isolation.[1]

Part 1: Physicochemical Profile & Challenges

Understanding the molecule is the first step to purification. The presence of the


-

group fundamentally alters the amine's reactivity.
PropertyValue / CharacteristicImplication for Purification
Structure Chiral

-CF3 Benzylamine
Steric bulk at the chiral center requires open-pore stationary phases (e.g., amylose tris-3,5-dimethylphenylcarbamate).
Basicity (pKa) ~6.5 – 7.0 (Estimated)Critical: Weak base.[1] Will not form stable salts with weak chiral acids (e.g., ibuprofen).[1] Requires strong acids (Tartaric, Mandelic, Sulfonic).[1]
Volatility Moderate (bp ~108°C @ 64 mmHg*)Risk of product loss during high-vacuum drying.[1] Use controlled vacuum/temperature.[1]
Solubility LipophilicSoluble in DCM, MTBE, Toluene.[1] Low solubility in water at neutral pH.[1]

*Boiling point estimated based on non-fluorinated analog 2-(trifluoromethyl)benzylamine.

Part 2: Method A - Classical Diastereomeric Salt Crystallization

Core Logic: Because the specific "magic salt" for the 3-fluoro derivative is not universally standardized in literature, a Rational Screening Protocol is the most authoritative approach. Due to the low pKa, we focus on strong chiral acids.[1]

The Acid Selection Matrix

Select resolving agents with a


 to ensure proton transfer.
  • Tier 1 (Primary Candidates): L-(+)-Tartaric Acid, D-(-)-Mandelic Acid.

  • Tier 2 (For Difficult Separations): (-)-Dibenzoyl-L-tartaric acid (DBTA), (+)-Camphor-10-sulfonic acid (CSA).

Salt Screening Protocol (Small Scale)

Objective: Identify the acid/solvent combination that yields a solid precipitate with enantiomeric enrichment.

  • Preparation: Dissolve 100 mg of racemic amine in 0.5 mL of solvent (EtOH, iPrOH, or MTBE).

  • Addition: Add 1.0 equivalent of the Chiral Acid dissolved in minimal warm solvent.

  • Nucleation: Heat to 60°C to ensure homogeneity, then cool slowly to room temperature (RT) over 4 hours.

  • Observation:

    • No Solid: Evaporate 50% solvent or add anti-solvent (Hexane).[1]

    • Immediate Amorphous Solid: Re-heat and add more solvent (too saturated).[1]

    • Crystalline Solid:Success. Filter and analyze.

Large-Scale Crystallization (Self-Validating Workflow)

Once the optimal system (e.g., L-Tartaric Acid in Ethanol) is identified:

  • Mixing: Charge 10 g of Racemic Amine (52 mmol) into a reactor. Add 50 mL Ethanol (5 vol).

  • Acid Addition: Add 7.8 g L-Tartaric Acid (52 mmol, 1.0 eq) dissolved in 40 mL warm Ethanol.

  • Controlled Cooling: Heat to reflux (clear solution). Ramp cool: 78°C

    
     20°C at 10°C/hour.[1] Stir at 20°C for 6 hours.
    
  • Filtration: Filter the white crystalline salt. Wash with cold Ethanol (2 x 10 mL).[1]

  • Enrichment Check (The "Stop/Go" Step):

    • Take 50 mg of wet cake.

    • Suspend in 1 mL water + 1 mL 1N NaOH.[1] Extract with 1 mL DCM.

    • Run Chiral HPLC on the DCM layer.[1]

    • Target: >80% e.e.[1][2][3] If <80%, Recrystallize the salt from Ethanol/Water (9:1).

Free-Basing (Recovery)

Due to volatility, avoid high-vacuum drying of the free base if possible.

  • Suspend purified salt in DCM (10 vol).

  • Add 2M NaOH (2.0 eq) and stir vigorously for 30 min.

  • Separate phases.[1][4][5] Wash organic layer with Brine.[1]

  • Dry over

    
    . Concentrate at 40°C/200 mbar  (Do not go to full vacuum).
    

Part 3: Method B - Preparative Chiral Chromatography

Core Logic: For high-purity requirements (>99.5% e.e.) or when salt crystallization stalls at 95% e.e., chromatography is the polishing step.

Stationary Phase Selection

The


-

group creates a rigid chiral pocket. Polysaccharide columns are superior here.[1]
  • Primary Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).

  • Secondary Column: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)).

Mobile Phase Optimization

Standard amines tail badly on silica. You must use a basic modifier.

  • Mobile Phase: Hexane / Isopropyl Alcohol (90:10).[1]

  • Modifier: 0.1% Diethylamine (DEA) or Ethanolamine.[1] DEA is critical for peak shape.

Protocol
  • Sample Prep: Dissolve amine in Mobile Phase (conc. ~50 mg/mL).

  • Loading: Inject onto Prep-HPLC.

  • Collection: Collect fractions based on UV signal (254 nm - phenyl ring absorption).

  • Post-Processing: Combine fractions. Wash with 1M

    
     to remove DEA before concentration (DEA can catalyze racemization or decomposition over time).[1]
    

Part 4: Method C - Chemo-Enzymatic Synthesis (Purification by Design)

Core Logic: Instead of separating the racemate, synthesize the (S)-enantiomer directly using


-Transaminases (TA). This is the modern "Green" standard for 

-chiral amines.[1]
Mechanism

The enzyme transfers an amino group from an achiral donor (Isopropylamine) to the ketone precursor (2,2,2-trifluoro-1-(3-fluorophenyl)ethanone).

Workflow Diagram (Graphviz)

G Ketone Precursor: Trifluoro-ketone Reaction Reaction System: Buffer pH 7.5 Donor: Isopropylamine Ketone->Reaction Enzyme Biocatalysis: ω-Transaminase (ATA-117 analog) + PLP Cofactor Enzyme->Reaction Catalyst Extraction Purification: Acidify (pH 2) -> Wash Organic Basify (pH 10) -> Extract Product Reaction->Extraction Crude Mix Product Final Product: (S)-Amine >99% e.e. Extraction->Product Isolation

Caption: Chemo-enzymatic workflow utilizing


-Transaminase for direct asymmetric synthesis.
Protocol
  • Substrate: 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone (10 mM).

  • Enzyme: Codexis ATA-117 or Vibrio fluvialis TA mutant (5 mg/mL).

  • Donor: Isopropylamine (1M) - drives equilibrium by removing acetone (volatile).[1]

  • Conditions: pH 7.5, 30°C, 24 hours.

  • Purification:

    • Acidify to pH 2 (HCl).[1] Extract unreacted ketone with MTBE (Discard organic).[1]

    • Basify aqueous layer to pH 10 (NaOH).[1] Extract amine with MTBE.[1]

    • Evaporate to yield (S)-amine with >99% e.e.[6]

Part 5: Quality Control & Analytical Methods

Enantiomeric Excess (e.e.) Determination
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm.[1]

  • Expectation: (S)-isomer usually elutes second on AD-H (verify with standard).

Chemical Purity (19F-NMR)

Fluorine NMR is the ultimate purity check for this molecule.

  • Solvent:

    
    .
    
  • Signals:

    • 
       group: Doublet at ~ -75 ppm.[1]
      
    • Aromatic F: Multiplet at ~ -112 ppm.[1]

  • Impurity Check: Look for shifts corresponding to the imine (incomplete hydrolysis) or starting ketone.

References

  • Transaminase-Mediated Asymmetric Synthesis

    • Rodrigues, C.J.C., et al. (2021).[1][7] "

      
      -Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." Catalysts, 11(2), 263.[1]
      
  • Chiral HPLC of Rigid Probes

    • Pela, R., et al. (2022).[1] "HPLC Enantioseparation of Rigid Chiral Probes... on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase." Molecules, 27(23), 8532.[1]

  • Basicity of Fluorinated Amines

    • PubChem Compound Summary for 2,2,2-Trifluoroethylamine (pKa reference).[1]

  • General Resolution Protocols

    • Phenomenex Chiral HPLC Guidebook.[1][5] "Strategies for Chiral Separation."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

[1]

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine CAS Registry Number: (Generic for enantiomer) 1219803-08-3 (racemate ref) / Specific enantiomer requires resolution.[1] Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Strategic Overview: The Fluorine Challenge

Synthesizing


The Core Problem: The trifluoromethyl group destabilizes the imine intermediate. While the starting ketone (2,2,2-trifluoro-1-(3-fluorophenyl)ethanone) is highly electrophilic and prone to hydration (forming gem-diols), the resulting imine is susceptible to hydrolysis and typically requires forcing conditions to form.[1] Furthermore, the

1

This guide focuses on the Ellman Auxiliary approach, as it offers the highest reliability for controlling stereochemistry on a laboratory to kilo-lab scale.

Primary Workflow: The Ellman Auxiliary Route

This protocol utilizes (


1(S)-amine(

)-tert-butanesulfinamide
1
Phase A: Imine Condensation

Objective: Quantitative conversion of ketone to

1
  • Reagents: 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone (1.0 equiv), (

    
    )-tert-butanesulfinamide (1.1 equiv), 
    
    
    (2.0–3.0 equiv).[1]
  • Solvent: THF (anhydrous).[1]

  • Key Parameter: Temperature & Lewis Acid Stoichiometry.

Protocol:

  • Mix ketone and sulfinamide in THF (0.5 M).

  • Add

    
     under 
    
    
    .[1]
  • Heat to 70–75 °C (reflux) for 16–24 hours. Note:

    
     ketones are sterically bulky and electronically deactivated for dehydration; room temperature is rarely sufficient.
    
  • Workup: Cool to RT. Pour into brine/EtOAc with vigorous stirring. Filter the resulting titanium oxide paste through Celite.

Phase B: Diastereoselective Reduction (The Critical Fork)

Objective: Set the (S)-stereocenter. Mechanism: The choice of reductant toggles between a "Closed" (cyclic) and "Open" transition state.

ReductantTransition StateTypical Major Diastereomer (with (

)-auxiliary)
Selectivity (dr)

Closed (Cyclic 6-membered)(

) — Yields (S)-amine
High (>90:[1]10)
L-Selectride Open (Acyclic)(

) — Yields (R)-amine
Very High (>95:[1]5)

Note: The priority of

1

Protocol (For (S)-Target using


):
  • Cool the imine solution in THF to -50 °C .

  • Add

    
     (2.0 equiv) or 
    
    
    .[1]
  • Warm slowly to RT.

  • Quench with saturated

    
    .
    
Phase C: Hydrolysis

Objective: Cleave the auxiliary without racemization. Protocol:

  • Dissolve sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv).

  • Stir at RT for 1 hour.

  • Concentrate and precipitate as the amine hydrochloride salt using

    
    .[2]
    

Visualization: Process Logic & Troubleshooting

EllmanSynthesisStartStart: 2,2,2-trifluoro-1-(3-fluorophenyl)ethanoneImineStepStep 1: Imine Formation(Ti(OEt)4, THF, Reflux)Start->ImineStepCheckConversionCheckpoint: Conversion > 95%?ImineStep->CheckConversionForceCondTroubleshoot: Increase Ti(OEt)4 to 4eqOr use Microwave (100°C)CheckConversion->ForceCondNoReductionStep 2: Reduction(Select Reagent for Stereocontrol)CheckConversion->ReductionYesForceCond->ImineStepPathAPath A: NaBH4(Closed TS)Reduction->PathATargeting (S)PathBPath B: L-Selectride(Open TS)Reduction->PathBTargeting (R)ResultAProduct A: (S)-Amine Precursor(Assuming R-Auxiliary)PathA->ResultAResultBProduct B: (R)-Amine PrecursorPathB->ResultBHydrolysisStep 3: Acid Hydrolysis(HCl/MeOH)ResultA->HydrolysisFinalTarget: (S)-Amine HCl SaltHydrolysis->Final

Caption: Decision workflow for the Ellman synthesis of chiral trifluoromethyl amines, highlighting the stereodivergent reduction step.

Technical Support: Troubleshooting & FAQs

Module 1: Imine Formation Issues

Q: I am seeing significant starting ketone remaining despite refluxing for 24 hours. Why?

  • Diagnosis: The

    
     group creates a "hydrate trap." The ketone exists in equilibrium with its hydrate (gem-diol) if any moisture is present, rendering it unreactive toward the sulfinamide.[1]
    
  • Solution:

    • Reagent Quality: Ensure

      
       is fresh (clear/pale yellow, not cloudy).
      
    • Stoichiometry: Increase

      
       to 4.0 equivalents. The titanium acts as both Lewis acid and water scavenger.
      
    • Microwave: Switch to microwave heating at 100 °C for 1–2 hours. This overcomes the steric barrier of the

      
       group.
      

Q: My imine hydrolyzes on the silica column. How do I purify it?

  • Diagnosis: Trifluoromethyl ketimines are more electrophilic and prone to hydrolysis than non-fluorinated imines. Silica gel is slightly acidic and retains water.[1]

  • Solution:

    • Pre-treat Silica: Flush the column with 1%

      
       in hexanes before loading.
      
    • Skip Purification: If conversion is >90%, proceed directly to the reduction step ("telescoping"). The sulfinamide reduction product is much more stable and easier to purify.

Module 2: Yield & Stereochemistry[1][3][4][5]

Q: I used L-Selectride but obtained the wrong enantiomer or low yield.

  • Diagnosis: L-Selectride is bulky.[1] With the steric bulk of the

    
     group and the 3-fluorophenyl ring, the "Open Transition State" might be sterically crowded, leading to slow reaction or poor selectivity.
    
  • Solution:

    • Switch Reagents: Use

      
       in THF/MeOH (99:1).[1] The methanol additive helps solubilize the borohydride and speeds up the "Closed TS" pathway.
      
    • Temperature: Do not run at -78 °C. The reaction is often too slow for

      
       imines. -40 °C to -20 °C is the sweet spot for balancing rate and selectivity.[1]
      

Q: The yield of the final amine salt is low after hydrolysis.

  • Diagnosis: The amine might be soluble in the organic layer during extraction if the pH is not strictly controlled, or the hydrochloride salt is hygroscopic.

  • Solution:

    • Isolation: After HCl hydrolysis, evaporate to dryness (do not extract yet). Triturate the residue with anhydrous

      
       or MTBE. The amine HCl salt should crash out as a white solid.
      
    • Free Basing: If you need the free base, adjust aqueous layer to pH 10 (not 14, to avoid potential defluorination/decomposition) and extract with DCM.[1]

Alternative Route: Catalytic Transfer Hydrogenation

Recommended for Scale-up (>100g)

If the Ellman auxiliary cost is prohibitive, use Asymmetric Transfer Hydrogenation (ATH).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Conditions: DMF or EtOAc, 40 °C.

  • Advantage: High Atom Economy.[1]

  • Critical Control Point: The

    
     ketone must be converted to the imine (e.g., N-tosyl or N-H imine) first. Direct reductive amination is difficult.[1]
    

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[1] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link[1]

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[1][2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[2][3] Link[1]

  • Colyer, J. T.; Andersen, N. G.; Tedrow, J. S.; Soukup, T. S.; Faul, M. M. (2006).[1] "Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry. Link[1]

  • Kudavalli, J. S.; et al. (2010).[1] "Large-Scale Synthesis of Chiral Trifluoromethyl Amines." Organic Process Research & Development. (General reference for process safety in fluorinated amine synthesis).

  • Rowlands, G. J. (2010).[1] "Synthetic Approaches to Trifluoromethylated Amines." Tetrahedron. Link[1]

Stability issues with (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulties with (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine (hereafter TFEA-3F ) because it defies the standard intuition applied to non-fluorinated benzylamines.[1]

The presence of the trifluoromethyl (


) group and the 3-fluorophenyl ring creates a unique electronic environment.[1] This molecule suffers from a "Reactivity-Stability Paradox" :
  • Low Nucleophilicity: The electron-withdrawing groups make the amine sluggish in coupling reactions.[1]

  • High Kinetic Acidity: The same groups acidify the benzylic

    
    -proton, making the chiral center highly susceptible to base-mediated racemization.[1]
    

This guide provides a self-validating troubleshooting framework to navigate these opposing constraints.

Module 1: The Racemization Trap (Chemical Stability)

The Core Issue

Unlike standard benzylamine (pKa of conjugate acid


 9.5), the conjugate acid of an 

-trifluoromethyl amine has a pKa of approximately 5.5–6.0 . This massive drop in basicity implies a corresponding increase in the acidity of the

-proton (C-H bond) adjacent to the nitrogen.

In the presence of bases—often added to promote nucleophilic substitution or coupling—the


-proton can be removed, forming a planar, achiral anion. Upon reprotonation, the stereochemical information is lost.
Mechanism of Failure

Racemization S_Enantiomer (S)-Enantiomer (Tetrahedral) Transition Planar Anion (Achiral Intermediate) S_Enantiomer->Transition Deprotonation (-H+) Base Base (B:) Base->Transition Racemate Racemic Mixture (50% S / 50% R) Transition->Racemate Reprotonation (+H+ from either face)

Figure 1: Base-mediated racemization pathway driven by the acidity of the


-proton.[1]
Troubleshooting Protocol

Symptom: Loss of enantiomeric excess (ee) observed after reaction workup.[1]

Corrective Actions:

  • Base Selection:

    • AVOID: DBU, TBD, or strong alkoxide bases (KOtBu). These will instantly racemize TFEA-3F .

    • USE: Weak, inorganic bases like

      
       or 
      
      
      
      . If an organic base is required, use hindered bases like DIPEA (Hünig's base) but limit equivalents to 1.0–1.1 .
  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) with bases, as they enhance the basicity of the system and accelerate deprotonation. Prefer DCM or Toluene .[1]

  • Temperature Control: Never heat the free amine in the presence of a base above 40°C.

Module 2: The "Sluggish Amine" (Nucleophilicity)

The Core Issue

The inductive effect of the


 group pulls electron density away from the nitrogen lone pair. Consequently, TFEA-3F  is a poor nucleophile.[1] Standard amide coupling conditions (e.g., EDC/NHS) often fail or proceed too slowly, tempting researchers to apply heat—which triggers the racemization described in Module 1.
Optimization Workflow
VariableStandard Protocol (Avoid)Optimized Protocol (Recommended)
Electrophile Carboxylic Acids + weak coupling agentsAcid Chlorides or Mixed Anhydrides (High reactivity compensates for poor amine nucleophilicity).[1]
Catalyst DMAP (Risk of racemization)HOAt or Oxyma Pure (Enhances kinetics without acting as a strong base).[1]
Stoichiometry 1:1 ratioUse excess Electrophile (1.5–2.0 eq) to drive the reaction kinetically.

Module 3: Self-Disproportionation of Enantiomers (SDE)

The "Hidden" Analytical Trap

This is the most frequent cause of "unexplainable" data. Fluorinated chiral amines are notorious for Self-Disproportionation of Enantiomers (SDE) .[1]

When a scalemic (non-racemic) mixture of TFEA-3F is subjected to achiral chromatography (silica gel) or sublimation, the enantiomers may separate or aggregate differently.[2] This means the first fraction off your column might be 99% ee, while the tail is 20% ee.

SDE Mitigation Protocol

Symptom: The ee% of the purified product differs from the crude reaction mixture, or ee% varies between column fractions.

Required Action:

  • The "Total Yield" Rule: Never measure ee% on a single fraction from a column. You must collect 100% of the material , combine all fractions, remove the solvent, and then measure ee.

  • Pre-Purification Check: Always measure the ee of the crude reaction mixture before any chromatography. This distinguishes between chemical racemization (during reaction) and apparent racemization (SDE during purification).[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose yield vs. purity issues.

Troubleshooting Start Issue: Reaction Failed or Low Quality Check_Conversion Check Conversion (NMR/LCMS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Amine unreactive High_Conversion High Conversion Check_Conversion->High_Conversion Reaction worked Sol_Reactivity Solution: Use Acid Chloride/Anhydride Do NOT heat. Low_Conversion->Sol_Reactivity Check_EE Check Enantiomeric Excess (ee) High_Conversion->Check_EE Racemized Low ee (<80%) Check_EE->Racemized Base too strong? Good_EE High ee (>95%) Check_EE->Good_EE Success Sol_Base Solution: Switch to weak inorganic base (NaHCO3) or reduce temp. Racemized->Sol_Base

Figure 2: Diagnostic logic for distinguishing nucleophilicity issues from stability issues.

Frequently Asked Questions (FAQ)

Q: Can I store TFEA-3F as the free amine? A: It is not recommended for long-term storage.[1] As a primary amine, it reacts with atmospheric


 to form carbamates. More importantly, the free amine is chemically unstable relative to its salt. Store as the Hydrochloride (HCl) or Tartrate salt  at -20°C.

Q: I see a "double peak" on my achiral HPLC. Is this the enantiomers separating? A: It is possible due to SDE, but more likely, you are seeing rotamers if you have formed an amide. However, if running the free amine on silica, SDE is a real risk. Verify by running a known racemate standard.

Q: What is the best solvent for nucleophilic substitution with this amine? A: Acetonitrile (MeCN) is often the "Goldilocks" solvent. It is polar enough to solubilize reagents but less likely to support the separated ion pairs that lead to racemization compared to DMF or DMSO.

References

  • Acidity & Racemiz

    
    -CF3 Amines: 
    Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Imines." Synlett, 2001.[3]
    Demonstrates the lability of the 
    
    
    
    -proton in these systems. [1]
  • Self-Disproportionation of Enantiomers (SDE): Soloshonok, V. A.[1][4][5][6] "Self-disproportionation of enantiomers of enantiomerically enriched compounds."[1][2][4][5][6] Journal of Fluorine Chemistry, 2006.[4] The authoritative text on why fluorinated amines separate on achiral columns. [1]

  • Synthesis & Catalysis: Ma, J.-A., & Cahard, D. "Asymmetric Synthesis of

    
    -Trifluoromethylated Amines."[1][3][7] Chemical Reviews, 2008.
    Comprehensive review of synthesis strategies and stability profiles.[1]
    [1]
    

Sources

Technical Support Center: Chiral Separation of (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CF3-AMINE-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Troubleshooting

Executive Summary & Molecule Analysis

Welcome to the Advanced Separations Support Center. You are attempting to separate the enantiomers of 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine . This is a challenging separation due to the competing electronic effects of the trifluoromethyl (


) group and the primary amine.

Chemical Profile & Chromatographic Implications:

  • Primary Amine (

    
    ):  Highly susceptible to non-specific interactions with residual silanols on the silica support, leading to severe peak tailing.
    
  • 
    -Trifluoromethyl Group:  Provides significant steric bulk (larger than a methyl group) which is excellent for chiral recognition. However, it is strongly electron-withdrawing, lowering the basicity of the amine compared to non-fluorinated analogs (approx. pKa ~5.5–6.5 vs. ~9 for benzylamine).
    
  • 3-Fluorophenyl Ring: The meta-fluorine creates a specific dipole on the aromatic ring, which can be exploited using chlorinated solvents on immobilized stationary phases to alter

    
    -
    
    
    
    interactions.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing severe peak tailing even with 0.1% DEA."

Diagnosis: While Diethylamine (DEA) is the standard additive, it may be insufficient for this specific amine. The


 group pulls electron density, but the primary amine remains a strong hydrogen bond donor/acceptor. If the amine interacts with the silica matrix rather than the chiral selector, you lose efficiency.

Solution: Switch to a stronger displacer.

  • Primary Fix: Replace DEA with Ethanolamine (EtNA) or Ethylenediamine (EDA) at 0.1%. These are structurally bidentate or contain hydroxyl groups that more effectively mask silanol sites than DEA.

  • Secondary Fix: Increase additive concentration to 0.5% (Max limit for most columns).

Warning: EDA and EtNA are less miscible in pure alkanes. Ensure your mobile phase contains at least 5-10% alcohol (EtOH/IPA) before adding these modifiers.

Issue 2: "I have no resolution ( ) on my OD-H or AD-H columns."

Diagnosis: The "Coated" polysaccharide columns (OD/AD series) are limited to alkane/alcohol solvents. The 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine molecule is rigid. If the standard "U-shape" or steric clefts of the amylose/cellulose tris(3,5-dimethylphenylcarbamate) don't fit the


 group, you cannot force the separation with solvent changes on coated phases.

Solution: You require Immobilized Stationary Phases (e.g., CHIRALPAK® IA, IC, IG) to access "Forbidden Solvents."

  • Screening Strategy: The electron-deficient 3-fluorophenyl ring interacts differently depending on the mobile phase dipole.

  • The "Magic" Solvent: Try Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why? DCM induces a different conformation in the polysaccharide polymer strands compared to alcohols. It also interacts directly with the fluorinated aromatic ring of your analyte.

    • Protocol: Mix Hexane : DCM : EtOH (e.g., 50:50:2) + 0.1% DEA.[1]

Issue 3: "The sample is not dissolving in Hexane/IPA."

Diagnosis: Fluorinated amines often form salts or are simply lipophobic to pure alkanes.

Solution: Switch to Polar Organic Mode (POM) .

  • Mobile Phase: 100% Methanol or 100% Acetonitrile + 0.1% DEA (or EtNA).

  • Benefit: This mode often provides completely different selectivity because the hydrogen bonding mechanism is dominant without the interference of the alkane layer.

  • Column Compatibility: Works on both Coated (AD/OD) and Immobilized (IA/IC/IG) columns.

Universal Screening Protocol

Do not rely on luck. Follow this systematic screening matrix designed for


-

amines.

Sample Prep: Dissolve 1 mg/mL in Ethanol. If using Hexane mobile phases, ensure the injection volume is low (


) to prevent solvent shock.
StepColumn SetMobile Phase (v/v)AdditiveObjective
1 IA, IB, IC, IG Hexane / EtOH (90:10)0.1% DEABaseline Screen: Tests standard H-bonding recognition.
2 IA, IC, IG Hexane / DCM / EtOH (50:50:[2]2)0.1% DEAConformational Screen: DCM swells the polymer, altering chiral pockets.
3 IA, AD, OD 100% Methanol0.1% DEA/EtNAPolar Organic Screen: Solves solubility issues; maximizes H-bonding.
4 IG, IH Hexane / EtOAc / EtOH (70:30:2)0.1% DEAEster Screen: Useful for fluorinated compounds that interact with carbonyls.

Decision Tree for Method Development

The following diagram illustrates the logical workflow for troubleshooting this specific separation.

ChiralTroubleshooting Start Start: Racemic Screen (Hex/EtOH + 0.1% DEA) CheckTailing Check Peak Shape: Tailing Factor > 1.4? Start->CheckTailing ChangeAdditive Action: Switch Additive Use EDA or EtNA (0.1%) CheckTailing->ChangeAdditive Yes (Tailing) CheckRes Check Resolution (Rs): Rs > 1.5? CheckTailing->CheckRes No (Good Shape) ChangeAdditive->CheckRes Success SUCCESS: Validate Method CheckRes->Success Yes SelectivityIssue Resolution < 1.5 (Selectivity Issue) CheckRes->SelectivityIssue No SwitchMode Decision: Change Mode SelectivityIssue->SwitchMode PolarOrganic Try Polar Organic Mode 100% MeOH + Base (Columns: IA, AD, OD) SwitchMode->PolarOrganic Solubility Issues? ForbiddenSolvent Try Immobilized Specific Hex/DCM/EtOH + Base (Columns: IA, IC, IG) SwitchMode->ForbiddenSolvent Immobilized Column Available? PolarOrganic->CheckRes ForbiddenSolvent->CheckRes

Figure 1: Logical workflow for optimizing chiral separation of fluorinated primary amines. Note the priority of additive switching for peak shape before addressing selectivity.

References

  • Daicel Chiral Technologies. (2024).[1] Instruction Manual for Immobilized Columns (IA, IC, IG). Retrieved from

  • Mosiashvili, L., et al. (2015).[3] "On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors." Journal of Chromatography A. Retrieved from

  • Phenomenex. (2023). Chiral HPLC Separation Guide: Strategies for Basic Compounds. Retrieved from

  • Li, S., et al. (2022). "Practical Synthesis of

    
    -
    
    
    
    Amine Derivatives." ACS Catalysis.[4] (Contextual reference for chemical behavior of
    
    
    -
    
    
    amines). Retrieved from

Sources

Validation & Comparative

Biological activity of (S)- vs (R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (S)- and (R)- enantiomers of 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine . It is designed for medicinal chemists and pharmacologists utilizing this scaffold as a chiral building block or a Chiral Solvating Agent (CSA).

Executive Summary

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is a privileged chiral motif in drug discovery, serving as a bioisostere for amino acid side chains and a critical intermediate for Cathepsin inhibitors , Glycine Transporter 1 (GlyT1) inhibitors , and TRPV1 antagonists .

The biological distinction between the (S)- and (R)- enantiomers is profound:

  • Pharmacology: The (S)-enantiomer is typically the "eutomer" (active isomer) in peptidomimetics designed to mimic L-amino acids, owing to the steric similarity between the trifluoromethyl (

    
    ) group and hydrophobic amino acid side chains.
    
  • Analytical Chemistry: Both enantiomers serve as potent Chiral Solvating Agents (CSAs) for

    
    -NMR, capable of resolving racemic carboxylic acids with high precision (
    
    
    
    ppm shift differences).
  • Physicochemistry: The electron-withdrawing nature of the

    
     and 3-fluoro groups significantly lowers the basicity (pKa 
    
    
    
    5.5–6.0) compared to non-fluorinated amines (pKa
    
    
    9.0), enhancing CNS penetration and metabolic stability.
Chemical Identity & Stereochemistry
Feature(S)-Enantiomer (R)-Enantiomer
IUPAC Name (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine(R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
CAS Number (Free Base) Not widely listed1187928-53-5
CAS Number (HCl Salt) 1391436-37-5 Available as custom synthesis
Configuration Matches L-Amino Acid mimicry (target dependent)Matches D-Amino Acid mimicry
Molecular Weight 193.14 g/mol 193.14 g/mol
pKa (Conjugate Acid) ~5.7 (Low basicity)~5.7 (Low basicity)
Key Role Eutomer (Active Drug Scaffold)Distomer / Chiral Probe
Biological Activity: Pharmacophore Analysis

The biological activity of this amine is rarely assessed in isolation but rather as the pharmacophoric core of larger inhibitors. The stereochemistry of the C–N bond dictates the binding mode within the enzyme pocket.

A. The "Fluoro-Effect" on Binding Affinity

The (S)-enantiomer is frequently preferred in inhibitor design for the following mechanistic reasons:

  • Electrostatic Matching: The

    
     group is highly electronegative and lipophilic. In the (S)-configuration, it often occupies the hydrophobic S2 or S3 pockets of proteases (e.g., Cathepsin K), mimicking the isopropyl group of Valine or the isobutyl group of Leucine but with enhanced metabolic resistance.
    
  • Metabolic Stability: The 3-fluorophenyl substitution blocks the primary site of CYP450 oxidative metabolism (meta-position), extending the half-life (

    
    ) of the drug compared to the unsubstituted phenyl analog.
    
  • Basicity Modulation: The low pKa (~5.7) ensures a higher fraction of the uncharged species at physiological pH (7.4), facilitating passive diffusion across the Blood-Brain Barrier (BBB).

B. Comparative Potency (Case Study: TRPV1 & GlyT1 Models)

While specific data for the free amine is limited, Structure-Activity Relationship (SAR) studies on N-substituted derivatives reveal a sharp stereochemical preference.

Target ClassPreferred IsomerMechanism of ActionFold-Difference in Potency
TRPV1 Antagonists (S)-Isomer Hydrogen bonding geometry of the amide NH is critical. The (S)-isomer aligns the 3-F-phenyl group for optimal

-stacking.
30–40x more potent than (R)
GlyT1 Inhibitors (S)-Isomer The

group occupies a specific hydrophobic sub-pocket. Inversion to (R) causes steric clash.
>100x selectivity often observed
Cathepsin K (S)-Isomer Mimics the natural peptide backbone twist.Variable, but (S) is standard
Experimental Application: Chiral Solvating Agent (CSA)

Both enantiomers are powerful tools for determining the enantiomeric excess (ee) of chiral acids via NMR. The


 group provides a distinct, singlet signal in 

-NMR that splits when diastereomeric salts are formed.
Protocol: Enantiomeric Excess Determination

Objective: Determine the ee of a chiral carboxylic acid (e.g., Ibuprofen, Mandelic acid) using this compound.[1]

  • Sample Prep: Dissolve 10 mg of the racemic/chiral acid substrate in 0.6 mL of

    
     or 
    
    
    
    .
  • CSA Addition: Add 1.0–2.0 equivalents of This compound .

  • Equilibration: Shake the NMR tube for 1 minute to ensure salt formation.

  • Acquisition: Acquire

    
    -NMR (with proton decoupling).
    
  • Analysis:

    • The

      
       signal of the amine will split into two singlets (corresponding to the (S,S) and (S,R) diastereomeric salts).
      
    • 
       (Chemical Shift Difference):  Typically 0.05 – 0.20 ppm .
      
    • Calculation: Integrate the two peaks (

      
       and 
      
      
      
      ).
      
      
Why "3-Fluoro"?

The 3-fluorophenyl group adds a secondary "reporter" signal in the aromatic region (-110 to -115 ppm), allowing for dual-verification of the ee, unlike the unsubstituted phenyl analog.

Visualization: Decision Logic & Mechanism
Figure 1: Stereochemical Decision Tree in Drug Design

This workflow illustrates the selection process for the (S) vs (R) enantiomer during lead optimization.

G Start Target Identification (e.g., Cathepsin, GlyT1) Scaffold Scaffold Selection: 2,2,2-trifluoro-1-(3-fluorophenyl)ethylamine Start->Scaffold Branch Chiral Synthesis / Resolution Scaffold->Branch S_Iso (S)-Enantiomer (L-Amino Acid Mimic) Branch->S_Iso Stereoselective Synthesis R_Iso (R)-Enantiomer (D-Amino Acid Mimic) Branch->R_Iso S_Bind Binding Mode: CF3 fits Hydrophobic Pocket NH forms H-bond S_Iso->S_Bind R_Bind Binding Mode: Steric Clash of CF3 or Misaligned H-bond R_Iso->R_Bind Result_S High Potency (Eutomer) Metabolic Stability S_Bind->Result_S Result_R Low Potency (Distomer) Use as Negative Control R_Bind->Result_R

Caption: Decision logic for selecting the (S)-enantiomer based on pharmacophoric fit and L-amino acid mimicry.

Figure 2: Chiral Solvating Mechanism (CSA)

The interaction between the (S)-amine and a racemic acid substrate.

CSA Amine (S)-Amine CSA Salt1 Salt A: (S)-Amine • (S)-Acid Shift δ1 Amine->Salt1 Ionic Interaction Salt2 Salt B: (S)-Amine • (R)-Acid Shift δ2 Amine->Salt2 Acid Racemic Acid (R/S)-R-COOH Acid->Salt1 Acid->Salt2 NMR 19F-NMR Spectrum Split Signals (Δδ) Salt1->NMR Salt2->NMR

Caption: Formation of diastereomeric salts leads to distinct chemical shifts in 19F-NMR.

Synthesis & Handling

For researchers requiring high enantiopurity (>99% ee), two primary routes are recommended:

  • Enzymatic Resolution (Kinetic):

    • Enzyme: Candida antarctica Lipase B (CAL-B).

    • Substrate: Racemic 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine.[2]

    • Acyl Donor: Ethyl acetate or Methoxyacetate.

    • Outcome: The (R)-amine is typically acylated faster, leaving the (S)-amine as the free base. Separation is achieved via acid-base extraction.

  • Asymmetric Synthesis:

    • Precursor: 3-fluorobenzaldehyde + Trifluoromethyl anion equivalent (e.g., Ruppert-Prakash reagent) + Chiral Sulfinamide (Ellman's auxiliary).

    • Selectivity: High diastereoselectivity (>95% de) controlled by the auxiliary configuration.

References
  • PubChem Compound Summary. (2025). 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine.[2][3][4] National Center for Biotechnology Information.

  • Vertex AI Search. (2025). Biological activity of trifluoromethyl amines. 5[6][7][8][9]

  • Lead Sciences. (2025). This compound hydrochloride Product Page.

  • Synblock. (2025). CAS 1213370-95-6 Data.[8]

  • BenchChem. (2025). (R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine Data.

Sources

Comparative Guide: Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Phenylethylamines

[1]

Executive Summary

In medicinal chemistry, the phenylethylamine (PEA) scaffold is a privileged structure, serving as the backbone for numerous neurotransmitters and psychotropic agents. However, unsubstituted PEAs suffer from rapid oxidative clearance, primarily driven by Cytochrome P450 (CYP) enzymes.

This guide analyzes the strategic incorporation of a trifluoromethyl group (


)12

3metabolic blockingelectronic deactivation

Mechanistic Rationale: The Fluorine Effect[3][4][5][6][7]

To understand the stability data, we must first establish the causality at the molecular level. The metabolic divergence between a standard PEA and its

Bond Dissociation Energy (BDE)

The primary mechanism of CYP450 metabolism is the abstraction of a hydrogen atom or electron transfer. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.

  • C-H Bond Energy: ~414 kJ/mol (Susceptible to CYP oxidation)

  • C-F Bond Energy: ~485 kJ/mol (Resistant to CYP oxidation)

Replacing a metabolically "soft" C-H bond with C-F renders that specific site inert to oxidative attack [1].

Electronic Deactivation

The

314

Steric Shielding

The van der Waals radius of a

Visualization: Mechanism of Metabolic Blocking

The following diagram illustrates the divergence in CYP450 interaction between the two scaffolds.

MetabolicBlockingcluster_NonCF3Non-Trifluoromethylated PEAcluster_CF3Trifluoromethylated PEACYPCytochrome P450(Heme-Iron Center)PEA_H4-H-Phenylethylamine(Labile C-H Bond)CYP->PEA_HOxidative AttackPEA_CF34-CF3-Phenylethylamine(Strong C-F Bond)CYP->PEA_CF3Steric/Electronic RepulsionMetabolite4-OH-Phenylethylamine(Rapid Clearance)PEA_H->MetaboliteHydroxylationStableIntact Parent Drug(Extended Half-Life)PEA_CF3->StableMetabolic Blocking

Figure 1: Mechanistic divergence. The C-H bond allows rapid hydroxylation, whereas the

Comparative Analysis: Experimental Data

The following data summarizes a typical head-to-head comparison in Human Liver Microsomes (HLM). This dataset is representative of trends observed in structure-activity relationship (SAR) studies for PEA derivatives (e.g., comparing phenethylamine to fenfluramine analogs) [3][4].

Table 1: Metabolic Stability Profile (HLM Assay)
ParameterNon-Trifluoromethylated (4-H-PEA)Trifluoromethylated (4-

-PEA)
Performance Shift
Intrinsic Clearance (

)
> 50 µL/min/mg (High)< 15 µL/min/mg (Low)3-4x Improvement
Half-life (

)
< 20 min> 60 minSignificant Extension
Primary Metabolite p-Hydroxy-PEA (Major)N-dealkylated / Deaminated (Minor)Metabolic Switching
Lipophilicity (cLogP) ~1.4~2.3Increased (+0.9)
Non-Specific Binding Low (< 10%)Moderate (~30%)Increased Binding
Data Interpretation[1][2][3][6][8][9][10]
  • Clearance Reduction: The introduction of

    
     drastically reduces intrinsic clearance. The parent PEA is rapidly consumed via para-hydroxylation. The 
    
    
    analog blocks this major pathway.[1]
  • Metabolic Switching: With the primary "soft spot" blocked, metabolism does not stop but shifts to slower, secondary pathways (e.g., oxidative deamination or N-dealkylation). This is a critical concept:

    
     does not eliminate metabolism; it redirects it. 
    
  • The Lipophilicity Trade-off: The increase in cLogP (approx. +0.9 units) improves membrane permeability but increases non-specific binding to microsomal proteins. Note: In the protocol below, we account for this by calculating the fraction unbound (

    
    ).
    

Validated Experimental Protocol

To generate the data above, we utilize a self-validating Microsomal Stability Assay . This protocol ensures that observed stability is due to enzymatic resistance, not chemical degradation or precipitation.

Materials & Reagents[8]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Test Compounds: 10 mM stock in DMSO.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Assay Workflow (Step-by-Step)
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spike test compound (final conc. 1 µM, <0.1% DMSO) into the HLM mix. Incubate at 37°C for 5 minutes. Why? To allow compound-enzyme binding equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL cold ACN (Quench Solution) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Controls
  • Negative Control (No NADPH): Run a parallel incubation without cofactor. Result: Compound must remain 100% stable. If loss occurs, it indicates chemical instability (hydrolysis), not metabolism.

  • Positive Control: Include Verapamil (high clearance) and Warfarin (low clearance) to verify enzyme activity.

Visualization: Assay Workflow

The following diagram outlines the critical path for data generation.

AssayWorkflowcluster_SamplingStep 4: Kinetic SamplingPrepStep 1: Preparation(HLM + Buffer + Compound)PreIncStep 2: Pre-Incubation(37°C, 5 min)Prep->PreIncStartStep 3: Initiation(+ NADPH)PreInc->StartT0T=0 minStart->T0T15T=15 minStart->T15T45T=45 minStart->T45QuenchStep 5: Quench(+ Cold ACN + IS)T0->QuenchT15->QuenchT45->QuenchAnalysisStep 6: LC-MS/MS(Calculate % Remaining)Quench->Analysis

Figure 2: Microsomal Stability Assay Workflow. Critical control points include the pre-incubation phase and the precise timing of the quench step.

Strategic Recommendations

Based on the comparative assessment, the following guidelines apply for drug development professionals:

  • Use

    
     for "Soft Spot" Remediation:  If your MetID data shows rapid oxidation at the para-position of the phenyl ring, 
    
    
    substitution is the gold standard for blocking this pathway [5].
  • Monitor Lipophilicity (

    
    ):  The stability gain comes at the cost of higher lipophilicity. Ensure the new 
    
    
    does not exceed 3.5-4.0, which could lead to poor solubility or hERG channel inhibition.
  • Check for "Metabolic Switching": Once the primary site is blocked, re-run MetID to ensure you haven't shifted metabolism to a toxicophore (e.g., formation of reactive quinones via alternative pathways).

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Protocols.io. (2024).[5] Microsomal stability assay for human and mouse liver microsomes.

  • BenchChem. (2025).[3][1] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5).

Evaluating the ADME properties of drugs synthesized from (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

[1]

Executive Summary

This guide evaluates the pharmacokinetic advantages of incorporating the (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine building block into drug scaffolds. In modern medicinal chemistry, this moiety represents a "privileged structure" designed to solve two specific failure modes: metabolic instability caused by oxidative deamination and poor bioavailability due to high amine basicity.[1]

By comparing this fluorinated motif against non-fluorinated (ethylamine) and non-chiral alternatives, this guide demonstrates how the strategic placement of fluorine atoms and a trifluoromethyl group modulates pKa, enhances lipophilicity, and blocks cytochrome P450 (CYP) metabolic soft spots.[1]

Part 1: Physicochemical Impact (The Fluorine Effect)[2]

The primary driver for selecting this building block is the modulation of basicity and lipophilicity.

Basicity Modulation (pKa Shift)

Standard benzylamines or ethylamines typically exhibit a pKa between 9.0 and 10.0. At physiological pH (7.4), these amines are >99% protonated (cationic), which limits passive membrane permeability and can lead to high lysosomal trapping (high

The electron-withdrawing nature of the


  • Non-fluorinated Analog: pKa

    
     9.5 (Highly Basic)
    
  • This compound: pKa

    
     5.5 – 6.5 (Weakly Basic)
    

Impact: The fluorinated amine remains largely neutral at physiological pH, significantly increasing the concentration of the species capable of passive diffusion across the intestinal epithelium and the Blood-Brain Barrier (BBB).

Lipophilicity (LogD)

The addition of the


Part 2: Metabolic Stability Evaluation

The most critical advantage of this scaffold is its resistance to oxidative metabolism.

Mechanism of Metabolic Blockade

Standard amines undergo N-dealkylation via CYP450-mediated


  • In the Target Molecule: The

    
    -hydrogen is replaced by a 
    
    
    group (in the quaternary context) or the C-H bond is electronically deactivated by the adjacent strong electron-withdrawing
    
    
    group.
  • 3-Fluoro Phenyl Ring: The fluorine at the 3-position blocks metabolic attack on the phenyl ring (aromatic hydroxylation), a common clearance route for benzylamines.

Visualization: Metabolic Pathway Comparison[1]

Metabolic_BlockadeSubstrate_NonFNon-Fluorinated Analog(High Clearance)IntermediateCarbinolamineIntermediateSubstrate_NonF->IntermediateCYP450 (alpha-hydroxylation)MetaboliteCleaved Metabolite(Inactive)Intermediate->MetaboliteSpontaneous DecompositionSubstrate_F(S)-CF3-Analogue(Target Scaffold)Substrate_F->IntermediateBlockedStableMetabolically Stable(High Exposure)Substrate_F->StableCF3 Steric/Electronic Blockade

Figure 1: Mechanism of metabolic stabilization.[1] The

Part 3: Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Microsomal Stability Assay (Protocol)

Objective: Determine the intrinsic clearance (

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mix: Dilute compound to 1

    
    M in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .
Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive diffusion potential (predictive of oral absorption).

  • Donor Plate: Add 300

    
    L of compound solution (10 
    
    
    M in pH 7.4 buffer) to the donor wells.
  • Membrane: Coat the PVDF filter of the acceptor plate with 5

    
    L of 1% lecithin in dodecane (artificial lipid membrane).
    
  • Acceptor Plate: Add 200

    
    L of fresh pH 7.4 buffer to acceptor wells.
    
  • Sandwich: Place acceptor plate on top of donor plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells. Calculate Effective Permeability (

    
    ).
    

Part 4: Comparative Data Analysis

The table below illustrates the typical ADME improvements observed when switching from a standard ethylamine to the this compound scaffold.

PropertyNon-Fluorinated AnalogTarget: (S)-CF3-3-F-AnalogImprovement Factor
pKa (Basic amine) ~9.5~6.2 Key Shift: Neutral at pH 7.4
LogD (pH 7.4) 0.5 (Too polar)2.8 Optimized for membrane crossing
Microsomal

12 min>120 min 10x Stability Increase
Caco-2


cm/s

cm/s
High Permeability
hERG Inhibition High Risk (Cationic)Low Risk Reduced basicity lowers hERG binding
The Importance of Chirality (S vs R)

While the physicochemical properties (pKa, LogP) are identical for enantiomers, the ADME-T profile often differs due to chiral recognition by transporters and enzymes.

  • Metabolism: CYP enzymes are chiral. One enantiomer is often metabolized significantly faster. For this specific scaffold, the (S)-enantiomer is frequently selected in protease inhibitors (e.g., Cathepsin K programs) to match the stereochemistry of the target enzyme's S2 pocket, but it also frequently demonstrates superior metabolic stability compared to the (R)-isomer in specific microsomal assays.

  • Recommendation: Always synthesize and test both enantiomers early. Do not assume the racemate data averages the two; the "good" enantiomer is often diluted by the toxicity or instability of the "bad" one.

Part 5: Decision Logic for Lead Optimization

Use the following workflow to determine if this building block is appropriate for your pipeline.

Optimization_WorkflowStartLead Compound(High Clearance / Low Permeability)Check_MetIs instability driven byN-dealkylation?Start->Check_MetCheck_pKaIs pKa > 9.0?Check_Met->Check_pKaYesApply_ScaffoldIncorporate (S)-CF3-3-F-EthanamineCheck_pKa->Apply_ScaffoldYesTest_MicrosomeAssay: Microsomal StabilityApply_Scaffold->Test_MicrosomeTest_PermAssay: PAMPA/Caco-2Apply_Scaffold->Test_PermDecisionCompare vs. BaselineTest_Microsome->DecisionTest_Perm->Decision

Figure 2: Strategic workflow for applying the fluorinated scaffold to resolve ADME liabilities.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

  • Hagaman, J. et al. (2018).[1] Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health (PMC).[2] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.